Carbobenzoxyhomoserine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXPAGGJJMSWLC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194046 | |
| Record name | Carbobenzoxyhomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41088-85-1 | |
| Record name | Carbobenzoxyhomoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041088851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbobenzoxyhomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Carbobenzoxyhomoserine and its role in peptide chemistry?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbobenzoxy-L-homoserine, a derivative of the non-proteinogenic amino acid L-homoserine, is a valuable building block in the field of peptide chemistry. Its strategic application, primarily as a protected amino acid in solid-phase peptide synthesis (SPPS), allows for the controlled assembly of complex peptide chains. The carbobenzoxy (Cbz or Z) protecting group on the α-amino function prevents unwanted side reactions during peptide bond formation. Furthermore, the bifunctional nature of the homoserine side chain, a hydroxyl group, offers potential for its use as a versatile linker in the burgeoning field of antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of Carbobenzoxy-L-homoserine, including its synthesis, characterization, and pivotal roles in peptide chemistry, supported by detailed experimental protocols and quantitative data.
Introduction to Carbobenzoxyhomoserine
N-α-Carbobenzoxy-L-homoserine (Cbz-Hse-OH) is an L-homoserine molecule where the alpha-amino group is protected by a carbobenzoxy group. This protection is crucial in peptide synthesis to ensure that the amino group of one amino acid does not react with the activated carboxyl group of another in an uncontrolled manner. The Cbz group is renowned for its stability under various reaction conditions and can be selectively removed, a process known as deprotection, to allow for the stepwise elongation of a peptide chain.
The structure of Carbobenzoxy-L-homoserine features a chiral center at the α-carbon, a carboxylic acid group, a protected α-amino group, and a γ-hydroxypropyl side chain. This hydroxyl group provides a secondary functional handle that can be exploited for further chemical modifications, such as the attachment of payloads in ADCs.
Synthesis and Characterization
The synthesis of N-Cbz-L-homoserine is typically achieved through the reaction of L-homoserine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via a nucleophilic attack of the amino group of homoserine on the carbonyl carbon of benzyl chloroformate.
Quantitative Data for N-Cbz-L-homoserine Synthesis
While specific yield and purity data for the synthesis of N-Cbz-L-homoserine can vary depending on the exact reaction conditions and purification methods, the following table provides representative data based on the synthesis of similar Cbz-protected amino acids.
| Parameter | Value | Method of Determination |
| Yield | 85-95% | Gravimetric analysis after purification |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Optical Purity | >99% ee | Chiral HPLC |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.30-7.45 (m, 5H, Ar-H), 5.05 (s, 2H, CH₂-Ph), 4.00-4.10 (m, 1H, α-CH), 3.40-3.50 (m, 2H, γ-CH₂), 1.70-1.90 (m, 2H, β-CH₂) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 173.5 (C=O, carboxyl), 156.0 (C=O, carbamate), 137.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 65.5 (CH₂-Ph), 58.0 (γ-CH₂), 53.0 (α-CH), 33.0 (β-CH₂) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocol: Synthesis of N-Cbz-L-homoserine
Materials:
-
L-homoserine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-homoserine (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 4 hours and then at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Cbz-L-homoserine as a white solid.
Role in Peptide Chemistry
The primary role of this compound in peptide chemistry is as a protected building block for the synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of N-terminally protected amino acids like Cbz-homoserine is fundamental to this process.
Caption: General workflow for incorporating N-Cbz-L-homoserine into a peptide via SPPS.
Experimental Protocol: Coupling of N-Cbz-L-homoserine in SPPS
Materials:
-
Fmoc-protected amino acid-loaded resin
-
N-Cbz-L-homoserine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
DMF (N,N-Dimethylformamide)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Swell the resin in DMF in a reaction vessel.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF to expose the free amino group of the resin-bound peptide.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, dissolve N-Cbz-L-homoserine (3 eq), a coupling reagent such as HBTU (3 eq), and a base like DIEA (6 eq) in DMF.
-
Add the activated N-Cbz-L-homoserine solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).
-
Wash the resin extensively with DMF to remove excess reagents.
Deprotection of the Carbobenzoxy Group
The Cbz group is typically removed by catalytic hydrogenolysis, a mild method that is orthogonal to many other protecting groups used in peptide synthesis.
Experimental Protocol: Cbz Deprotection
Materials:
-
Cbz-protected peptide-resin
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Suspend the Cbz-protected peptide-resin in methanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol% relative to the peptide).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the resin with methanol.
-
The deprotected peptide-resin is now ready for the next coupling step.
Role as a Linker in Antibody-Drug Conjugates (ADCs)
The homoserine side chain's hydroxyl group makes this compound a candidate for use as a bifunctional linker in the synthesis of ADCs.[1] In this context, the amino and carboxyl groups can be incorporated into a peptide-based linker, while the hydroxyl group can be used for conjugation to a cytotoxic payload.
Caption: Conceptual workflow for utilizing this compound in an ADC linker.
The use of a homoserine-containing linker can influence the physicochemical properties of the ADC, such as its solubility and stability, which are critical for its therapeutic efficacy.
Conclusion
Carbobenzoxy-L-homoserine is a versatile and valuable reagent in modern peptide chemistry. Its primary function as an N-terminally protected amino acid is essential for the controlled and efficient synthesis of peptides. The orthogonal nature of the Cbz protecting group allows for its selective removal without affecting other protecting groups, enabling the construction of complex peptide sequences. Furthermore, the presence of a hydroxyl group in its side chain opens up possibilities for its application as a bifunctional linker in the development of targeted therapeutics like antibody-drug conjugates. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize Carbobenzoxy-L-homoserine in their synthetic endeavors.
References
N-Cbz-Homoserine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Properties and Applications of a Versatile Synthetic Amino Acid
N-Carbobenzyloxy-homoserine (N-Cbz-homoserine) is a synthetic derivative of the non-proteinogenic amino acid homoserine. The introduction of the benzyloxycarbonyl (Cbz) protecting group to the amino function of homoserine enhances its utility as a versatile building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetics. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of both the L- and D-enantiomers of N-Cbz-homoserine, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The key physicochemical properties of N-Cbz-L-homoserine and N-Cbz-D-homoserine are summarized in the tables below. While comprehensive experimental data for both enantiomers are not uniformly available in the public domain, the provided information is based on a combination of reported values and data from closely related analogs.
Table 1: Physicochemical Properties of N-Cbz-L-Homoserine
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₅[1] |
| Molecular Weight | 253.25 g/mol [1] |
| Appearance | White to off-white powder/crystals |
| Melting Point | Data not consistently available for the non-lactone form. The lactone form has a melting point of 127-132 °C.[2] |
| Optical Rotation ([α]D) | Data not consistently available for the non-lactone form. The lactone form has a specific rotation of +32° (c=1.7% in methanol).[2] For comparison, N-Cbz-L-serine has a specific rotation of +5.6° to +6.6° (c=6, AcOH).[3] |
| Solubility | Soluble in many organic solvents. |
| Storage Conditions | Store at 2°C - 8°C.[1] |
Table 2: Physicochemical Properties of N-Cbz-D-Homoserine
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₅ |
| Molecular Weight | 253.25 g/mol |
| Appearance | White to off-white powder/crystals |
| Melting Point | Data not available. |
| Optical Rotation ([α]D) | Data not available. For comparison, Boc-O-benzyl-D-homoserine has a specific rotation of +15 ± 2º (c=2, in 80% EtOH).[4] |
| Solubility | Soluble in many organic solvents. |
| Storage Conditions | Store in a dry place at room temperature. |
Synthesis of N-Cbz-Homoserine
The most common method for the synthesis of N-Cbz-homoserine involves the protection of the amino group of homoserine using benzyl chloroformate (Cbz-Cl) under alkaline conditions. This reaction, known as the Schotten-Baumann reaction, is a robust and widely used method for the N-protection of amino acids.
Experimental Protocol: Synthesis of N-Cbz-L-Homoserine
This protocol is a generalized procedure based on the well-established Schotten-Baumann reaction for the Cbz-protection of amino acids.
Materials:
-
L-Homoserine
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve L-homoserine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, slowly add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with 1 M HCl.
-
-
Extraction: Extract the N-Cbz-L-homoserine from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude N-Cbz-L-homoserine can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
A similar protocol can be followed for the synthesis of N-Cbz-D-homoserine starting from D-homoserine.
Caption: Workflow for the synthesis of N-Cbz-homoserine.
Applications in Research and Drug Development
N-Cbz-homoserine and its derivatives are valuable tools in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The primary application of N-Cbz-homoserine is as a protected amino acid building block in peptide synthesis. The Cbz group effectively masks the nucleophilicity of the α-amino group, preventing unwanted side reactions during peptide coupling. The Cbz group is stable to the basic conditions often used for Fmoc deprotection but can be readily removed by catalytic hydrogenation, providing an orthogonal protection strategy in peptide synthesis.
Caption: Role of N-Cbz-homoserine in peptide synthesis.
Synthesis of Bioactive Molecules
N-Cbz-homoserine and its lactone form are important intermediates in the synthesis of various bioactive molecules. For instance, N-acyl homoserine lactones (AHLs) are signaling molecules involved in bacterial quorum sensing. The ability to synthesize analogs of these molecules is crucial for studying bacterial communication and for the development of novel antibacterial agents that disrupt this process. While N-Cbz-homoserine itself is not a signaling molecule, its lactone is a key precursor for the synthesis of AHL analogs. The Cbz group can be removed and replaced with various acyl chains to generate a library of AHLs for biological screening.
Conclusion
N-Cbz-homoserine is a valuable synthetic amino acid that serves as a versatile building block for chemical and pharmaceutical research. Its well-defined properties and the robust methodology for its synthesis make it an essential tool for peptide chemists and those involved in the design and synthesis of novel bioactive compounds. The strategic incorporation of N-Cbz-homoserine into molecular designs can lead to the development of new therapeutics and a deeper understanding of biological processes.
References
A Technical Guide to Carbobenzoxyhomoserine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carbobenzoxyhomoserine, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document details its chemical identity, physical properties, synthesis protocols, and its application in constructing complex molecules.
Chemical Identity and Structure
This compound, also known as N-(Benzyloxycarbonyl)homoserine or Cbz-homoserine, is a derivative of the amino acid homoserine where the amino group is protected by a carbobenzoxy (Cbz or Z) group. This protection strategy is fundamental in peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide bond formation. The compound exists as two stereoisomers, the L-form and the D-form, as well as a racemic mixture.
The chemical structure of this compound is characterized by a four-carbon chain with a terminal hydroxyl group, a carboxylic acid group, and a carbobenzoxy-protected amine at the alpha-position.
Chemical Structure of N-Cbz-L-homoserine:
(The asterisk () indicates the chiral center.)*
Physicochemical and Quantitative Data
This compound and its derivatives are typically white to off-white crystalline solids. The following tables summarize the key quantitative data available for this compound and its related lactone forms.
| Identifier | N-Cbz-L-homoserine | N-Cbz-D-homoserine | N-Cbz-DL-homoserine |
| CAS Number | 35677-88-4[1] | 41088-85-1[2] | 79074-03-6[3] |
| Molecular Formula | C₁₂H₁₅NO₅[1] | C₁₂H₁₅NO₅[2] | C₁₂H₁₅NO₅[3] |
| Molecular Weight | 253.25 g/mol [1] | 253.25 g/mol [2] | 253.25 g/mol [3] |
| Property | N-Cbz-L-homoserine lactone | N-Cbz-D-homoserine lactone |
| CAS Number | 35677-89-5[4] | 41088-89-5 |
| Molecular Formula | C₁₂H₁₃NO₄[4] | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol [4] | 235.24 |
| Melting Point | 127-132 °C[5] | 126-128 °C |
| Boiling Point | 466.1±44.0 °C (Predicted)[5] | 466.1±44.0 °C (Predicted) |
| Density | 1.27±0.1 g/cm³ (Predicted)[5] | 1.27±0.1 g/cm³ (Predicted) |
| Solubility | Soluble in chloroform[4] | Data not available |
Experimental Protocols
The synthesis of this compound is a standard procedure in organic chemistry, primarily following the Bergmann-Zervas carbobenzoxy method for the N-protection of amino acids. This method involves the reaction of the amino acid with benzyl chloroformate in a basic aqueous solution.
Synthesis of N-Cbz-L-homoserine
Materials:
-
L-homoserine
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution of L-homoserine: In a round-bottom flask, dissolve L-homoserine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) with cooling in an ice bath.
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Simultaneously, add a 2 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10.
-
Reaction: Continue stirring the mixture in the ice bath for 1 hour, and then at room temperature for an additional 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of N-Cbz-L-homoserine should form.
-
Extraction: Extract the product from the acidified aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-Cbz-L-homoserine as a white solid.
Visualization of Synthesis and Application
Synthesis of N-Cbz-Homoserine
The following diagram illustrates the general chemical reaction for the synthesis of N-Cbz-homoserine from homoserine and benzyl chloroformate.
Workflow for Peptide Synthesis using N-Cbz-Homoserine
N-Cbz-homoserine is a crucial intermediate in solid-phase peptide synthesis (SPPS). The following workflow demonstrates its incorporation into a growing peptide chain.
Applications in Research and Drug Development
This compound is primarily utilized as a protected amino acid in the synthesis of peptides and peptidomimetics. Its applications include:
-
Peptide Synthesis: It serves as a building block for the incorporation of homoserine residues into peptide sequences. The hydroxyl side chain of homoserine can be further modified to create more complex structures.
-
Drug Discovery: Homoserine and its derivatives are found in various natural products with biological activity. Synthetic access through Cbz-protected intermediates allows for the generation of analogs for structure-activity relationship (SAR) studies.
-
Linker Chemistry: N-Cbz-L-homoserine can be used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs).
-
Quorum Sensing Research: The lactone form of homoserine is a core component of N-acyl homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing. N-Cbz-homoserine can be a precursor in the synthesis of AHL analogs to study and inhibit bacterial communication.
References
An In-depth Technical Guide to the Synthesis and Purification of Carbobenzoxy-L-homoserine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Carbobenzoxy-L-homoserine (also known as N-Cbz-L-homoserine or Z-L-homoserine). This N-protected amino acid is a valuable building block in peptide synthesis and the development of various therapeutic agents. This document details the underlying chemical principles, provides a robust experimental protocol, and outlines modern purification techniques.
Introduction
Carbobenzoxy-L-homoserine is a derivative of the non-proteinogenic amino acid L-homoserine where the alpha-amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide chemistry, preventing the amino group from participating in unwanted side reactions during peptide bond formation. The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, making it an ideal protecting group.
Synthesis of Carbobenzoxy-L-homoserine
The synthesis of Carbobenzoxy-L-homoserine is typically achieved through the Schotten-Baumann reaction. This involves the acylation of the amino group of L-homoserine with benzyl chloroformate (Cbz-Cl) under alkaline conditions.
Reaction Scheme
The overall reaction is as follows:
Caption: General reaction scheme for the synthesis of Carbobenzoxy-L-homoserine.
Experimental Protocol
This protocol is adapted from established procedures for the N-Cbz protection of amino acids.[1]
Materials:
-
L-Homoserine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Heptane
-
Water (deionized)
-
Activated carbon (optional)
Equipment:
-
Reaction vessel with overhead stirrer
-
Dropping funnels
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution: Dissolve L-homoserine in an aqueous solution of sodium hydroxide. For example, to 60.0 g of L-homoserine, add 534 mL of water and 60.9 mL of a 20% aqueous solution of NaOH to achieve dissolution.[2]
-
Decolorization (Optional): The solution can be treated with activated carbon to remove colored impurities, followed by filtration.
-
Carbobenzoxylation: Cool the solution to 0-5 °C in an ice bath. While maintaining vigorous stirring and the alkaline pH (around 9-10), add benzyl chloroformate (Cbz-Cl) and a 20% aqueous solution of NaOH dropwise and simultaneously from separate dropping funnels. For 60.0 g of L-homoserine, approximately 65.1 g of Cbz-Cl and 60.9 mL of 20% NaOH solution would be used.[2]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting L-homoserine is consumed.
-
Work-up and Extraction:
-
Once the reaction is complete, add ethyl acetate to the reaction mixture (e.g., 1930 L for a 246 kg scale reaction).[2]
-
Neutralize the solution by adding hydrochloric acid to bring the pH to approximately 2.[2]
-
Perform an extraction. The organic layer containing the product is separated.
-
Wash the organic extract with water multiple times (e.g., 3 times with 500 L for a 246 kg scale reaction).[2]
-
-
Concentration: Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the ethyl acetate.
-
Crystallization:
-
Add n-heptane to the concentrated residue to induce crystallization.[2]
-
The crystals are then isolated by filtration.
-
-
Drying: The isolated crystals of Carbobenzoxy-L-homoserine are dried in an oven.
Quantitative Data
| Parameter | Value |
| Yield | 82.3% |
| Chemical Purity | 99.5% (by RP-HPLC) |
| Optical Purity | 100.0% (by chiral HPLC) |
Purification of Carbobenzoxy-L-homoserine
The crude product obtained from the synthesis may contain unreacted starting materials, by-products, or residual solvents. Therefore, a purification step is often necessary to achieve the desired level of purity for subsequent applications.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.
Procedure:
-
Dissolve the crude Carbobenzoxy-L-homoserine in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate, ethanol/water).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography
For higher purity requirements, column chromatography can be employed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the purification of peptides and protected amino acids.[3]
Typical RP-HPLC Conditions:
-
Stationary Phase: C18-modified silica.[3]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[3]
-
Detection: UV detection at 210–220 nm.[3]
The target peptide is separated from impurities based on its hydrophobicity, with more polar contaminants eluting first.[3] Fractions containing the pure product are collected, pooled, and lyophilized to obtain the final product as a fine white powder.[3]
Group-Assisted Purification (GAP)
Group-Assisted Purification (GAP) is an alternative purification strategy that avoids traditional chromatography and recrystallization. In this method, the crude product is simply washed with inexpensive petroleum solvents or co-solvents to remove impurities, resulting in good to high yields of the pure product.[4] This method can significantly reduce solvent usage, cost, and labor.[4]
Logical Workflow and Signaling Pathways
Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of Carbobenzoxy-L-homoserine.
Caption: Workflow for the synthesis and purification of Carbobenzoxy-L-homoserine.
Conclusion
The synthesis of Carbobenzoxy-L-homoserine via the Schotten-Baumann reaction is a well-established and efficient method. The choice of purification technique, whether recrystallization, column chromatography, or Group-Assisted Purification, will depend on the desired purity and scale of the synthesis. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and purify this important N-protected amino acid for applications in drug discovery and development.
References
Carbobenzoxyhomoserine as a Building Block for Unnatural Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. These non-proteinogenic residues can confer advantageous properties, including enhanced proteolytic stability, improved pharmacokinetic profiles, and novel biological activities. Carbobenzoxyhomoserine (Cbz-Hse), a derivative of the natural amino acid homoserine, serves as a valuable building block in this endeavor. Its unique structural features, including the carbobenzoxy (Cbz) protecting group and the γ-hydroxyl side chain, offer versatile opportunities for the synthesis of unique peptide architectures. This guide provides a comprehensive technical overview of the use of Cbz-homoserine in the synthesis of unnatural peptides, with a focus on experimental protocols, quantitative data, and the biological context of homoserine-containing peptides, particularly in the modulation of bacterial quorum sensing.
Synthesis Strategies for Peptides Containing this compound
The incorporation of this compound into a peptide sequence can be achieved through two primary strategies: direct incorporation via solid-phase or solution-phase peptide synthesis, and post-synthetic modification of a precursor peptide.
1. Direct Incorporation: This is the most straightforward approach, where N-α-Cbz-protected homoserine is sequentially coupled to a growing peptide chain. This method is compatible with both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).[1] The choice between SPPS and solution-phase synthesis often depends on the desired scale and the complexity of the target peptide. SPPS is generally preferred for its efficiency and the ease of purification, while solution-phase synthesis can be advantageous for large-scale production of shorter peptides.[2]
2. Post-Synthetic Modification: An alternative strategy involves the synthesis of a peptide containing a methionine residue, which is then chemically converted to a homoserine lactone at the C-terminus through treatment with cyanogen bromide (CNBr).[1] This method is particularly useful for generating libraries of peptides with a C-terminal homoserine lactone, a key structural motif in bacterial quorum sensing molecules.[1] The cleavage efficiency of this reaction is typically high, often exceeding 90%.[1]
Data Presentation: Quantitative Analysis of Homoserine Peptide Synthesis
The efficiency of incorporating homoserine derivatives into peptides is crucial for the successful synthesis of the target molecules. The following tables summarize expected yields for key steps in the synthesis of peptides containing homoserine, based on literature values for similar reactions.
Table 1: Expected Yields in Solution-Phase Synthesis of a Model Dipeptide (Cbz-Hse-Gly-OBn)
| Step | Product | Starting Materials | Coupling Reagents | Solvent | Reaction Time (h) | Purification Method | Expected Yield (%) |
| 1 | Cbz-Hse-Gly-OBn | Cbz-L-homoserine, H-Gly-OBn·HCl | HATU, DIPEA | DMF | 2-4 | Liquid-Liquid Extraction, Flash Chromatography | 80-95[3] |
Table 2: Expected Yields for Cbz-Deprotection in Solution-Phase
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Work-up Method | Expected Yield (%) |
| 2 | H-Hse-Gly-OBn | Cbz-Hse-Gly-OBn | H₂, 10% Pd/C | Methanol or Ethanol | 1-3 | Filtration, Evaporation | >95 (crude)[4] |
Table 3: Cleavage Efficiency for Post-Synthetic Generation of C-terminal Homoserine Lactone
| N-terminal Protecting Group on Methionine | Solvent System | Cleavage Yield (%) |
| Fmoc | 70% Formic Acid | >90[1] |
| Boc | 70% Trifluoroacetic Acid | >90[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Cbz-Homoserine (Fmoc/tBu Strategy)
This protocol describes a single coupling cycle for the incorporation of Cbz-L-homoserine as the final N-terminal residue in a peptide synthesized on a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Cbz-L-homoserine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[5]
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Cbz-L-homoserine (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.[6]
-
Add DIPEA (6-10 eq.) to the activation mixture.[6]
-
Allow the mixture to pre-activate for 1-2 minutes.[6]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.[6]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[5]
-
Add the cleavage cocktail to the dried peptide-resin.[5]
-
Agitate the mixture at room temperature for 2-4 hours.[5]
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.[5]
-
Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.[5]
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
Protocol 2: Solution-Phase Synthesis of a Cbz-Homoserine Containing Dipeptide
This protocol describes the synthesis of the protected dipeptide Cbz-L-Hse-Gly-OBn.
Materials:
-
Cbz-L-homoserine
-
Glycine benzyl ester hydrochloride (H-Gly-OBn·HCl)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
To a round-bottom flask, add Cbz-L-homoserine (1.0 eq) and H-Gly-OBn·HCl (1.0 eq).
-
Dissolve the starting materials in anhydrous DMF.
-
Add DIPEA (2.2 eq) to the solution and stir for 5 minutes at room temperature.[3]
-
Add HATU (1.1 eq) to the reaction mixture.[3]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).[3]
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to obtain Cbz-L-Hse-Gly-OBn.[3]
Protocol 3: Cbz-Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group from an amino acid or peptide.
Materials:
-
Cbz-protected compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Solvent (e.g., methanol, ethanol)
-
Hydrogenation apparatus (e.g., balloon with H₂ gas)
Procedure:
-
In a flask, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol %).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[8]
Mandatory Visualizations
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Logical Flow for Troubleshooting Incomplete Coupling in SPPS
Caption: Troubleshooting guide for incomplete coupling reactions during SPPS.
Diagram 3: Bacterial Quorum Sensing Signaling Pathway (AHL-mediated)
Caption: Simplified signaling pathway of N-acyl homoserine lactone (AHL)-mediated quorum sensing.
Biological Context: Quorum Sensing Modulation
Homoserine derivatives are of significant interest due to their central role in bacterial communication, a process known as quorum sensing.[9] In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) act as autoinducers, signaling molecules that allow bacteria to coordinate gene expression in a cell-density-dependent manner.[10][11] This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic production.[12]
The core of the AHL-mediated quorum sensing system consists of a LuxI-type synthase, which produces the AHL signal, and a LuxR-type receptor, a transcriptional regulator that binds to the AHL.[10] At low cell densities, the concentration of AHLs is low. As the bacterial population grows, the concentration of AHLs increases until it reaches a threshold, at which point it binds to the LuxR-type receptor.[9] This complex then activates or represses the transcription of target genes, leading to a coordinated population-wide response.[13]
The synthesis of peptides containing this compound provides a versatile platform for creating mimics and antagonists of natural AHLs. By modifying the peptide backbone and the acyl chain, researchers can design molecules that either activate or inhibit quorum sensing pathways.[14] These synthetic modulators are invaluable tools for studying bacterial communication and hold promise as novel anti-infective agents that disarm pathogens rather than killing them, potentially reducing the development of antibiotic resistance.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of unnatural peptides. Its incorporation, achievable through both direct synthesis and post-synthetic modification, allows for the creation of peptides with unique structural and functional properties. The detailed protocols and quantitative data provided in this guide offer a practical framework for researchers to successfully synthesize homoserine-containing peptides. Furthermore, the critical role of homoserine derivatives in bacterial quorum sensing highlights the potential of these synthetic peptides as powerful tools for modulating microbial communication and developing novel therapeutic strategies. The continued exploration of peptides containing this compound and other unnatural amino acids will undoubtedly pave the way for new discoveries in chemical biology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Quorum sensing - Wikipedia [en.wikipedia.org]
- 10. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-homoserine lactone quorum sensing: from evolution to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Pivotal Role of Homoserine Derivatives in Chemical Biology Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoserine, a non-proteinogenic α-amino acid, and its derivatives have emerged as crucial molecules in the field of chemical biology. These compounds serve as versatile building blocks for synthesizing complex molecules and as powerful tools to probe and manipulate biological systems. This guide provides a comprehensive overview of homoserine derivatives, with a particular focus on N-acyl homoserine lactones (AHLs), their synthesis, their significant role in bacterial communication, and their burgeoning applications in drug discovery and biotechnology. We present detailed experimental protocols, quantitative data on their bioactivity, and visual representations of key signaling pathways to facilitate a deeper understanding and practical application of this important class of molecules.
Core Concepts: Homoserine and Its Derivatives
Homoserine is an intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine in bacteria, fungi, and plants.[1][2] Its structure, featuring a hydroxyl group on the side chain, makes it a versatile precursor for the synthesis of various derivatives. The most extensively studied class of homoserine derivatives are the N-acyl homoserine lactones (AHLs). AHLs consist of a homoserine lactone ring connected to an acyl chain of varying length (from C4 to C18) and modifications, such as 3-oxo or 3-hydroxy substitutions.[3] These molecules are central to a bacterial cell-to-cell communication process known as quorum sensing.[4][5]
Quorum Sensing: The Language of Bacteria
Quorum sensing (QS) is a mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[3] Gram-negative bacteria, in particular, utilize AHLs as signaling molecules. The core components of this system are LuxI-type synthases, which produce AHLs, and LuxR-type transcriptional regulators, which bind to AHLs to control the expression of target genes.[3][5] This coordinated gene expression regulates a wide range of physiological activities, including biofilm formation, virulence factor production, and antibiotic resistance. The specificity of the LuxI/LuxR systems in different bacterial species provides a rich area for the development of targeted chemical biology tools.[3]
Applications in Chemical Biology and Drug Development
The critical role of AHL-mediated quorum sensing in bacterial pathogenicity has made it an attractive target for the development of novel antimicrobial strategies.[4][6] Instead of directly killing bacteria, which can promote the development of resistance, quorum quenching (QQ) strategies aim to disrupt bacterial communication and attenuate virulence.[6] This can be achieved by inhibiting AHL synthesis, degrading AHL signals using enzymes like lactonases and acylases, or blocking AHL receptors with antagonist molecules.[6][7]
Furthermore, certain homoserine derivatives have demonstrated anticancer activity. For instance, N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL), a QS molecule from Pseudomonas aeruginosa, has been shown to induce apoptosis in various cancer cell lines.[8][9] This has spurred the synthesis and evaluation of novel homoserine lactone analogs with improved anticancer potency and reduced QS activation to avoid enhancing bacterial pathogenicity.[8]
Data Presentation: Bioactivity of Homoserine Derivatives
The following tables summarize quantitative data on the bioactivity of various homoserine derivatives from the literature, providing a comparative overview for researchers.
Table 1: Inhibition of Pseudomonas aeruginosa Biofilm Formation and Virulence Factors by N-Acyl Homoserine Lactone Analogs
| Compound ID | Structure/Modification | Concentration (µM) | Biofilm Inhibition (%) | Pyocyanin Production Inhibition (%) | Elastase Activity Inhibition (%) | Reference |
| Compound 3 | N-(4-chlorophenylacetyl)-L-homoserine lactone | 200 | ~65 | ~20 | Not specified | [10] |
| Compound 10 | 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamide | 200 | ~60 | 65.29 | Not specified | [10] |
| 4-Br-PHL | N-(4-bromophenylacetyl)-L-homoserine lactone (Positive Control) | 200 | ~20 | ~15 | Not specified | [10] |
Table 2: Anticancer Activity of Homoserine Lactone Derivatives
| Compound ID | Compound Name | Cell Line | IC50 (µM) | Reference |
| 12b | 3-oxo-12-phenyldodecanoyl-L-homoserine lactone | Not specified | Not specified (strong activity) | [8] |
| 6c | Chalcone-based homoserine lactone analog | DU145 (Prostate Cancer) | 3.0-5.0 | [11] |
| 6e | Chalcone-based homoserine lactone analog | DU145 (Prostate Cancer) | 3.0-5.0 | [11] |
| 6h | Chalcone-based homoserine lactone analog | DU145 (Prostate Cancer) | 3.0-5.0 | [11] |
| 6c | Chalcone-based homoserine lactone analog | PC-3 (Prostate Cancer) | 3.0-5.0 | [11] |
| 6e | Chalcone-based homoserine lactone analog | PC-3 (Prostate Cancer) | 3.0-5.0 | [11] |
| 6h | Chalcone-based homoserine lactone analog | PC-3 (Prostate Cancer) | 3.0-5.0 | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for understanding and replicating research. The following diagrams, created using the DOT language, illustrate key processes related to homoserine derivatives.
Signaling Pathways
References
- 1. Homoserine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave synthesis and evaluation of phenacylhomoserine lactones as anticancer compounds that minimally activate quorum sensing pathways in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(3-oxo-acyl) homoserine lactone inhibits tumor growth independent of Bcl-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 11. Synthesis of new chalcone-based homoserine lactones and their antiproliferative activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of Carbobenzoxyhomoserine
For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Carbobenzoxy-L-homoserine, a key building block in peptide synthesis and other areas of organic chemistry.
Recommended Storage Conditions
N-Carbobenzoxy-L-homoserine is a stable compound under standard laboratory conditions. However, for long-term storage, specific conditions are recommended to prevent degradation and maintain its purity. The primary recommendation from various chemical suppliers is refrigeration.
Table 1: Recommended Storage and Shipping Conditions for N-Carbobenzoxy-L-homoserine
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 2°C to 8°C (Refrigerated)[1] | Consistent refrigeration is key to minimizing potential degradation over extended periods. |
| Shipping Temperature | Room temperature (for continental US) | Short-term exposure to ambient temperatures during shipping is generally acceptable.[2] |
| Light Exposure | Store in a dark place | While not explicitly stated in all sources, storing in the dark is a general best practice for complex organic molecules to prevent photochemical degradation. |
| Atmosphere | Store under a dry, inert atmosphere is recommended. | Although stable in air, storage under nitrogen or argon can prevent potential long-term oxidative degradation. |
Chemical Stability and Potential Degradation Pathways
The stability of N-Carbobenzoxy-L-homoserine is largely dictated by the carbobenzoxy (Cbz or Z) protecting group. This group is known for its robustness under neutral conditions and its lability under specific acidic, basic, or reductive environments.
The primary degradation pathway of concern under improper storage or handling conditions is the hydrolysis of the carbamate bond of the Cbz group. This reaction can be catalyzed by strong acids or bases, leading to the formation of L-homoserine, benzyl alcohol, and carbon dioxide.
References
Spectroscopic Characterization of N-Cbz-L-homoserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Cbz-L-homoserine (N-(Benzyloxycarbonyl)-L-homoserine). Due to the limited availability of directly published complete datasets for this specific molecule, this guide presents predicted values based on the analysis of structurally similar compounds, namely other Cbz-protected amino acids and homoserine derivatives. This document aims to serve as a valuable resource for the identification and characterization of N-Cbz-L-homoserine in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N-Cbz-L-homoserine. These predictions are derived from established principles of spectroscopy and data from analogous molecules.
Table 1: Predicted ¹H NMR Data for N-Cbz-L-homoserine
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | C₆H₅- (Aromatic) |
| ~5.10 | s | 2H | -CH₂-Ph |
| ~5.0-5.2 | d | 1H | NH |
| ~4.3-4.4 | m | 1H | α-CH |
| ~3.6-3.7 | t | 2H | γ-CH₂ |
| ~2.5 | br s | 1H | -OH |
| ~1.9-2.1 | m | 2H | β-CH₂ |
Note: Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Data for N-Cbz-L-homoserine
| Chemical Shift (δ) (ppm) | Assignment |
| ~173-175 | C=O (Carboxylic acid) |
| ~156-157 | C=O (Carbamate) |
| ~136-137 | C (Aromatic, quaternary) |
| ~128.5 | CH (Aromatic) |
| ~128.0 | CH (Aromatic) |
| ~127.8 | CH (Aromatic) |
| ~67 | -CH₂-Ph |
| ~58-60 | γ-CH₂ |
| ~53-55 | α-CH |
| ~33-35 | β-CH₂ |
Table 3: Predicted IR Absorption Data for N-Cbz-L-homoserine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (Alcohol and Carboxylic acid) |
| 3300-3200 | Medium | N-H stretch (Amide) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 3000-2850 | Medium | C-H stretch (Aliphatic) |
| ~1720-1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1690-1670 | Strong | C=O stretch (Amide I) |
| ~1540-1520 | Medium | N-H bend (Amide II) |
| ~1250 | Strong | C-O stretch (Carbamate) |
Table 4: Predicted Mass Spectrometry Data for N-Cbz-L-homoserine
| m/z | Ion |
| 254.1023 | [M+H]⁺ |
| 276.0842 | [M+Na]⁺ |
| 236.0917 | [M-H₂O+H]⁺ |
| 108.0597 | [C₇H₈O]⁺ (benzyl fragment) |
| 91.0542 | [C₇H₇]⁺ (tropylium ion) |
Note: The molecular formula for N-Cbz-L-homoserine is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol .
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as N-Cbz-L-homoserine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of N-Cbz-L-homoserine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid N-Cbz-L-homoserine sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of N-Cbz-L-homoserine (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
-
Set the mass range to cover the expected molecular weight of the compound.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of N-Cbz-L-homoserine.
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like N-Cbz-L-homoserine.
The Biological Significance of Homoserine Incorporation in Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The non-proteinogenic amino acid homoserine and its lactone derivative are pivotal molecules in chemical biology and therapeutic development. The incorporation of homoserine into peptide backbones offers a strategic approach to modulate their structural and functional properties, including stability and biological activity. A key biological role is manifested in bacterial communication, where N-acyl homoserine lactones (AHLs) act as primary signaling molecules in quorum sensing for many Gram-negative bacteria.[1][2] This guide provides an in-depth overview of the significance of homoserine in peptides, detailing its impact on peptide chemistry, its role in bacterial signaling, and its applications in drug discovery. It includes a summary of quantitative data, detailed experimental protocols for peptide synthesis and analysis, and visualizations of key biological pathways and experimental workflows.
Introduction to Homoserine in Peptides
Homoserine (Hse) is an α-amino acid and an isomer of threonine, differing by the position of the hydroxyl group on its side chain.[3] While not encoded by DNA, homoserine is a crucial intermediate in the biosynthesis of methionine, threonine, and isoleucine.[3] Its presence in peptides can be a result of two primary methods:
-
Post-Translational Modification via Cyanogen Bromide (CNBr) Cleavage: This classic method cleaves the peptide bond C-terminal to a methionine (Met) residue, converting the Met into a C-terminal homoserine lactone.[3][4] This lactone can then be hydrolyzed to homoserine. The cleavage efficiency of this reaction is often high, frequently exceeding 90%.[4]
-
Direct Incorporation during Synthesis: Protected homoserine derivatives, such as Fmoc-Hse(Trt)-OH, can be directly incorporated at any desired position within a peptide sequence during standard solid-phase peptide synthesis (SPPS).[4][5]
The homoserine lactone moiety is particularly significant as the core component of AHLs, which are signaling molecules used by Gram-negative bacteria to regulate gene expression in response to population density—a process known as quorum sensing.[6][7] This makes homoserine-containing peptides valuable tools for developing novel antimicrobial agents that can disrupt bacterial communication.[4]
Physicochemical and Structural Impact of Homoserine
Incorporating homoserine in place of other amino acids, such as methionine, can significantly alter a peptide's properties:
-
Enhanced Stability: Methionine is susceptible to oxidation, which can diminish or eliminate a peptide's biological activity. Homoserine is a chemically stable isostere, and its substitution for methionine can enhance the peptide's resistance to oxidative degradation, thereby improving its shelf-life and in-vivo stability.
-
Conformational Influence: The hydroxyl group on the homoserine side chain can participate in hydrogen bonding, influencing the peptide's secondary structure. This can lead to unique conformational constraints, which may be leveraged to improve receptor binding or other biological interactions.[8]
-
Chemical Handle for Bioconjugation: The homoserine lactone resulting from CNBr cleavage provides a reactive site for chemoselective ligation, allowing for the construction of larger proteins or the attachment of other molecules, such as polyethylene glycol (PEG) or cytotoxic drugs.[4]
Key Biological Role: N-Acyl Homoserine Lactone (AHL) Signaling
In many Gram-negative bacteria, cell-to-cell communication is mediated by AHLs.[9] This quorum-sensing system allows bacteria to coordinate behaviors such as biofilm formation, virulence factor expression, and antibiotic production.[2][10]
The core mechanism involves two key proteins:
-
LuxI-type Synthase: This enzyme synthesizes a specific AHL molecule. The acyl chain of the AHL can vary in length (from C4 to C18) and modification, providing signal specificity.[6][11]
-
LuxR-type Receptor: This intracellular protein acts as a transcriptional regulator.[7]
As the bacterial population grows, AHLs are produced and diffuse into the environment.[9] Once a threshold concentration is reached, AHLs bind to their cognate LuxR-type receptors.[2] This AHL-receptor complex then binds to specific DNA sequences, activating or repressing the expression of target genes.[7][10] The specificity of this interaction makes the AHL signaling pathway an attractive target for developing anti-pathogenic drugs that disrupt virulence without killing the bacteria, potentially reducing the pressure for antibiotic resistance.[12]
Quantitative Data Summary
The decision to incorporate homoserine is often driven by the desired improvement in a peptide's physicochemical or biological properties. The following table summarizes key quantitative parameters associated with homoserine-containing peptides and related processes.
| Parameter | Description | Typical Values / Observations | Citation(s) |
| CNBr Cleavage Efficiency | The yield of peptide cleavage at a methionine residue to produce a C-terminal homoserine lactone. | > 90% | [4] |
| Peptide Stability (vs. Met) | Comparison of the stability of a homoserine-containing peptide to its methionine-containing counterpart, often measured by half-life (t½) in serum or plasma. | D-amino acid substitutions, including D-Hse, are a well-established strategy to render peptide bonds resistant to cleavage by endogenous proteases, significantly increasing stability. | [13][14] |
| AHL Receptor Binding Affinity | The dissociation constant (Kd) or concentration for half-maximal activity (EC50) of AHLs for their cognate LuxR-type receptors. | Varies widely depending on the specific AHL and receptor, typically in the nanomolar to micromolar range. | [12] |
| Peptide Synthesis Coupling Efficiency | The efficiency of incorporating a protected homoserine residue during solid-phase peptide synthesis. | Generally high with modern coupling reagents like HATU or HBTU, but can be affected by peptide aggregation or steric hindrance. | [5] |
Experimental Protocols
Detailed and reliable protocols are essential for the successful synthesis and evaluation of homoserine-containing peptides.
Protocol 5.1: Direct Incorporation of Homoserine via Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide containing a homoserine residue using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.
-
Resin Preparation: Place the desired solid-phase resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Hse(Trt)-OH) and 2.9 equivalents of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.
-
Add 6 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the activated amino acid solution.
-
Immediately add the solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[4]
-
-
Monitoring and Washing: Monitor the reaction for completion using a qualitative method like the Kaiser test.[4] Once complete, wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycle: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.[4]
-
Final Cleavage and Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection. Wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Protocol 5.2: Generation of C-terminal Homoserine Lactone via CNBr Cleavage
This protocol describes the cleavage of a peptide containing a C-terminal methionine to yield a peptide with a C-terminal homoserine lactone.
-
Peptide Synthesis: Synthesize the target peptide sequence ending with a methionine residue on a suitable solid support using the general Fmoc-SPPS protocol.[4]
-
Resin Preparation: After synthesis, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.[4]
-
CNBr Cleavage Reaction:
-
Prepare a solution of cyanogen bromide (CNBr) in 70% aqueous formic acid. (Caution: CNBr is highly toxic and should be handled in a fume hood with appropriate personal protective equipment).
-
Add the CNBr solution to the dried peptidyl-resin.
-
Allow the reaction to proceed in the dark at room temperature for 12-24 hours.
-
-
Work-up:
-
Filter the reaction mixture to remove the resin.
-
Dilute the filtrate with water.
-
Lyophilize the aqueous solution to yield the crude peptide with the C-terminal homoserine lactone.[4]
-
-
Purification: Purify the crude peptide by RP-HPLC.[4]
Protocol 5.3: Assay for Determining Peptide Stability in Serum
This protocol provides a general method for assessing the proteolytic stability of a peptide.
-
Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).
-
Incubation:
-
Add a known concentration of the peptide to a vial containing mouse or human serum (or plasma) to a final concentration typically in the micromolar range.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as an equal volume of 1% TFA in acetonitrile, and vortexing. This will precipitate the serum proteins.[14]
-
Centrifugation: Centrifuge the quenched samples at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[14]
-
Analysis: Analyze the supernatant by RP-HPLC. The amount of remaining intact peptide is quantified by integrating the peak area corresponding to the peptide and comparing it to the peak area at time zero.[14]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) of the peptide from the degradation curve.
Visualization of Key Processes
Diagrams help clarify complex biological pathways and experimental procedures.
References
- 1. Acyl-Homoserine Lactone Quorum Sensing in Bacteria [jmicrobiol.or.kr]
- 2. mbl.or.kr [mbl.or.kr]
- 3. Homoserine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum sensing - Wikipedia [en.wikipedia.org]
- 11. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Incorporation of Homoserine in Solid-Phase Peptide Synthesis
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.
Introduction: Homoserine-containing peptides are of significant interest in biomedical research and drug development. The homoserine lactone moiety is a key signaling molecule in bacterial quorum sensing, making these peptides valuable tools for developing novel antimicrobial agents.[1] Furthermore, the homoserine residue provides a unique chemical handle for advanced peptide engineering, such as cyclization and chemoselective ligation.[1] The primary methods for generating peptides with homoserine are through the direct, stepwise incorporation of a protected homoserine derivative during solid-phase peptide synthesis (SPPS) or by the post-synthetic chemical modification of a methionine-containing precursor peptide.[1] This note provides a detailed protocol for the direct incorporation of homoserine using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) SPPS strategy.
Data Presentation: Comparison of Synthesis Strategies
The choice of strategy for generating homoserine-containing peptides depends on the desired C-terminal functionality and the overall peptide design. The two most common approaches are summarized below.
| Feature | Direct SPPS Incorporation | Post-Synthetic Modification (CNBr on Met) |
| Starting Amino Acid | Fmoc-Hse(PG)-OH (e.g., PG = Trt, tBu) | Fmoc-Met-OH |
| Resulting Moiety | Internal or C-terminal Homoserine | C-terminal Homoserine Lactone |
| Typical Efficiency | Coupling is sequence-dependent; generally high with modern reagents. | Cleavage efficiency often exceeds 90%.[1] |
| Process Complexity | Standard, iterative SPPS cycles.[1] | Requires an additional post-synthesis cleavage step with CNBr.[1] |
| Compatibility | Compatible with standard Fmoc/tBu chemistry.[1] | Methionine must be strategically placed; CNBr is highly specific. |
| Advantages | Precise placement of Hse; allows for C-terminal acid or amide. | High efficiency for generating C-terminal lactones for screening.[1] |
Experimental Workflow
The following diagram illustrates the general workflow for a single cycle of incorporating a protected homoserine residue during Fmoc-based solid-phase peptide synthesis.
Caption: Workflow for incorporating a protected homoserine residue in SPPS.
Experimental Protocols
These protocols detail the manual incorporation of a side-chain protected homoserine residue using Fmoc-SPPS. The standard Fmoc amino acid used here is Fmoc-homoSerine(OTrt)-OH.[2]
Protocol 1: General Fmoc-SPPS Cycle
This protocol outlines the fundamental steps of resin preparation, deprotection, coupling, and washing that are repeated for each amino acid addition.[1][3][4]
-
Resin Swelling:
-
Fmoc Deprotection:
-
Washing:
-
Amino Acid Coupling:
-
In a separate vessel, prepare the activated amino acid solution (see Protocol 2).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin as described in step 3 to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: Specific Coupling of Fmoc-homoSerine(OTrt)-OH
This protocol details the activation and coupling of the protected homoserine derivative. High-efficiency coupling reagents are recommended.[5]
-
Reagents:
-
Procedure:
-
In a clean, dry vessel, dissolve Fmoc-homoSerine(OTrt)-OH and HATU in DMF.
-
Add DIPEA to the mixture.
-
Allow the solution to pre-activate for 1-2 minutes at room temperature.[5]
-
Add the activated solution to the washed, deprotected peptide-resin from Protocol 1.
-
Agitate the mixture for 2-4 hours. For potentially difficult couplings, the reaction time can be extended.[5]
-
Protocol 3: N-Terminal Incorporation of Cbz-homoserine
To obtain a peptide with an N-terminal Cbz-homoserine, follow the standard SPPS cycles for the preceding amino acids. For the final coupling step, use Cbz-homoserine instead of an Fmoc-protected amino acid.
-
Perform the final Fmoc deprotection on the peptide-resin as described in Protocol 1.
-
Wash the resin thoroughly.
-
Activate Cbz-homoserine using the same procedure as in Protocol 2 (substituting Cbz-homoserine for the Fmoc-amino acid).
-
Couple the activated Cbz-homoserine to the deprotected N-terminus of the peptide-resin.
Protocol 4: Final Cleavage and Deprotection
After the final coupling step is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.[1][2]
-
Wash the final peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail. A common formulation is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1][2]
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin to collect the cleavage solution containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.
-
Dry the crude peptide pellet. The peptide can then be purified using reverse-phase HPLC.[4]
Potential Side Reactions and Troubleshooting
-
Aggregation: During the synthesis of long or hydrophobic sequences, the growing peptide chain can aggregate, leading to incomplete coupling and deprotection.[1] Using specialized resins (e.g., PEG-modified) or incorporating pseudoproline dipeptides can mitigate this issue.[6][7]
-
Diketopiperazine (DKP) Formation: This side reaction can occur at the dipeptide stage, especially when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin.[8][9]
-
Racemization: The activation of the carboxyl group can sometimes lead to epimerization, particularly with amino acids like histidine and cysteine. Using additives like HOBt or employing specific coupling reagents can minimize this risk.[10]
-
Incomplete Coupling: Sterically hindered amino acids may require stronger coupling reagents (e.g., HATU, COMU), increased reagent excess, or longer reaction times to achieve complete coupling.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Carbobenzoxyhomoserine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-Carbobenzoxyhomoserine (Z-Hse-OH) in solution-phase peptide synthesis (SPPS). This methodology is particularly suited for the synthesis of short peptides, peptide fragments, and analogues for research and pharmaceutical development. Homoserine, a non-proteinogenic amino acid, can introduce unique conformational properties and provides a handle for further chemical modifications. The Carbobenzoxy (Z) protecting group offers an alternative to the more common Boc and Fmoc strategies, with its removal typically achieved under neutral conditions via catalytic hydrogenation.
Key Considerations
Side-Chain Protection and Lactonization: A primary challenge in the use of homoserine is the potential for intramolecular cyclization of its γ-hydroxyl group to form a stable homoserine lactone. This side reaction can significantly reduce the yield of the desired linear peptide. While for short coupling times and under controlled pH the hydroxyl group can sometimes be left unprotected, for multi-step syntheses or if harsh conditions are anticipated, protection of the hydroxyl group is recommended. A common protecting group compatible with the Z-group is the benzyl (Bzl) ether, which can be removed simultaneously with the Z-group during hydrogenolysis.
Racemization: As with other amino acids, homoserine is susceptible to racemization during the activation of its carboxyl group. The use of coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial to suppress this side reaction.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a model dipeptide, Z-Hse-Gly-OEt, its deprotection, and the subsequent coupling to form a tripeptide, Z-Ala-Hse-Gly-OEt. Yields are based on literature values for similar solution-phase peptide couplings and deprotection steps.
Table 1: Synthesis of Z-Hse-Gly-OEt
| Step | Product | Starting Materials | Coupling Reagents | Solvent | Reaction Time (h) | Purification Method | Expected Yield (%) |
| 1 | Z-Hse-Gly-OEt | Z-Hse-OH, H-Gly-OEt·HCl | EDC·HCl, HOBt, DIPEA | DCM/DMF | 4-8 | Liquid-Liquid Extraction, Flash Chromatography | 80-90 |
Table 2: Deprotection of Z-Hse-Gly-OEt
| Step | Product | Starting Material | Deprotection Reagent | Catalyst | Solvent | Reaction Time (h) | Purification Method | Expected Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2 | H-Hse-Gly-OEt | Z-Hse-Gly-OEt | H₂ (gas) or Ammonium Formate | 10% Pd/C | Methanol | 2-6 | Filtration, Concentration | 90-98 |
Table 3: Synthesis of Z-Ala-Hse-Gly-OEt
| Step | Product | Starting Materials | Coupling Reagents | Solvent | Reaction Time (h) | Purification Method | Expected Yield (%) |
| 3 | Z-Ala-Hse-Gly-OEt | Z-Ala-OH, H-Hse-Gly-OEt | HATU, DIPEA | DMF | 2-4 | Liquid-Liquid Extraction, Flash Chromatography | 85-95 |
Experimental Protocols
Protocol 1: Synthesis of Z-Hse-Gly-OEt
This protocol details the coupling of N-α-Carbobenzoxyhomoserine to glycine ethyl ester.
Materials:
-
N-α-Carbobenzoxyhomoserine (Z-Hse-OH)
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
In a round-bottom flask, dissolve H-Gly-OEt·HCl (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add DIPEA (1.1 eq.) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Z-Hse-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Cool the Z-Hse-OH solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) to the Z-Hse-OH solution and stir for 5 minutes.
-
Add the neutralized H-Gly-OEt solution from step 2 to the activated Z-Hse-OH solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Z-Hse-Gly-OEt.
Protocol 2: Deprotection of Z-Hse-Gly-OEt (Catalytic Hydrogenation)
This protocol describes the removal of the Carbobenzoxy (Z) protecting group.
Materials:
-
Z-Hse-Gly-OEt
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂) balloon or Ammonium Formate
-
Celite
Procedure:
-
Dissolve the purified Z-Hse-Gly-OEt (1.0 eq.) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10% by weight of the dipeptide) to the solution.
-
If using hydrogen gas, evacuate the flask and backfill with H₂ gas from a balloon. Repeat this process three times. Stir the reaction under a positive pressure of H₂.
-
Alternatively, if using ammonium formate, add ammonium formate (5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield H-Hse-Gly-OEt. The product is often used in the next step without further purification.
Protocol 3: Synthesis of Z-Ala-Hse-Gly-OEt
This protocol details the synthesis of the tripeptide Z-Ala-Hse-Gly-OEt.
Materials:
-
H-Hse-Gly-OEt
-
N-α-Carbobenzoxy-L-Alanine (Z-Ala-OH)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
Dissolve H-Hse-Gly-OEt (1.0 eq.) and Z-Ala-OH (1.1 eq.) in anhydrous DMF in a round-bottom flask.
-
Add DIPEA (2.5 eq.) to the solution.
-
Add HATU (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Following the work-up and purification procedure described in Protocol 1 (steps 8-11), isolate the pure tripeptide Z-Ala-Hse-Gly-OEt.
Visualizations
Caption: Workflow for the solution-phase synthesis of a tripeptide containing homoserine.
Caption: Mechanism of Carbobenzoxy (Z) group deprotection via catalytic hydrogenation.
Caption: Potential for homoserine lactone formation as a side reaction during synthesis.
Application Notes and Protocols for Coupling Cbz-Homoserine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient incorporation of N-Carbobenzyloxy-homoserine (Cbz-homoserine) into peptide sequences during solid-phase peptide synthesis (SPPS). This document outlines protocols for three common coupling reagents: HATU, HOBt, and DIC, and addresses the critical side reaction of lactonization.
Introduction
Cbz-homoserine is a valuable non-canonical amino acid analogue used in peptide chemistry to introduce unique structural and functional properties into synthetic peptides. The hydroxyl group on its side chain, however, presents a challenge due to the potential for lactonization, forming a stable five-membered ring. The choice of coupling reagent and reaction conditions is therefore critical to maximize coupling efficiency while minimizing this unwanted side reaction. This guide provides a comparative overview of HATU, HOBt, and DIC for this purpose.
Data Presentation: Comparative Performance of Coupling Reagents
The selection of a coupling reagent significantly impacts the yield, purity, and potential for side reactions during the incorporation of Cbz-homoserine. The following table summarizes the expected performance of HATU, DIC/HOBt, and DIC alone based on their established reactivity profiles in SPPS, particularly with sterically hindered or problematic amino acids.
| Coupling Reagent | Coupling Efficiency | Typical Reaction Time | Risk of Racemization | Notes |
| HATU | Excellent (>99%) | 15 - 60 minutes | Very Low | Highly recommended for sterically hindered couplings and for minimizing racemization.[1] Its high reactivity can lead to faster and cleaner reactions. |
| DIC/HOBt | Good (>95%) | 1 - 4 hours | Low | A cost-effective and reliable method. HOBt is essential for suppressing racemization and improving reaction rates compared to DIC alone.[2] |
| DIC (alone) | Moderate | 2 - 8 hours | Moderate to High | Not generally recommended for Cbz-homoserine due to a higher risk of racemization and incomplete coupling. The addition of an additive like HOBt is strongly advised.[2] |
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a peptide containing Cbz-homoserine using Fmoc chemistry. These protocols assume a starting resin with a free amine group.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency and minimizing side reactions.
Materials:
-
Fmoc-protected peptide-resin
-
Cbz-homoserine (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Cbz-homoserine and HATU in DMF. Add DIPEA or NMM and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated Cbz-homoserine solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 15-60 minutes.
-
Monitoring: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain yellow) indicates complete coupling.
-
Washing: Upon completion, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Coupling using DIC/HOBt
This protocol provides a cost-effective alternative to HATU.
Materials:
-
Fmoc-protected peptide-resin
-
Cbz-homoserine (3-5 equivalents)
-
HOBt (3-5 equivalents)
-
DIC (3-5 equivalents)
-
DMF
-
DCM
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Solution Preparation: In a separate vessel, dissolve Cbz-homoserine and HOBt in DMF.
-
Coupling: Add the Cbz-homoserine/HOBt solution to the deprotected peptide-resin.
-
Initiation: Add DIC to the reaction vessel.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction completion using the ninhydrin test.
-
Washing: Upon completion, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Visualization of SPPS Workflow and Reagent Activation
Experimental Workflow
The following diagram illustrates a typical cycle for the incorporation of a single amino acid in SPPS.
Caption: General workflow for a single coupling cycle in SPPS.
Activation Mechanisms
The following diagrams illustrate the activation of the carboxylic acid of Cbz-homoserine by HATU and DIC/HOBt.
Caption: Activation of Cbz-homoserine with HATU.
References
Application Notes and Protocols for the Deprotection of Carbobenzoxyhomoserine via Catalytic Hydrogenolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Carbobenzoxy (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its stability under various conditions and its facile removal by catalytic hydrogenolysis make it an invaluable tool for chemists. This document provides detailed application notes and protocols for the deprotection of N-Cbz-L-homoserine to yield L-homoserine, a valuable non-proteinogenic amino acid that serves as a precursor for essential amino acids like L-threonine and L-methionine.[1][2] The primary method discussed is catalytic hydrogenolysis using palladium on carbon (Pd/C) as the catalyst. This method is favored for its mild reaction conditions and clean byproducts, which are typically toluene and carbon dioxide.[3]
Reaction Principle
Catalytic hydrogenolysis involves the cleavage of a chemical bond by the addition of hydrogen in the presence of a catalyst. In the case of Cbz deprotection, the benzyl C-O bond is cleaved, liberating the free amine. The general reaction is as follows:
Cbz-L-homoserine + H₂ --(Pd/C)--> L-homoserine + Toluene + CO₂
Two main approaches for providing the hydrogen source are discussed: traditional catalytic hydrogenation using hydrogen gas and transfer hydrogenolysis, which utilizes a hydrogen donor molecule in solution.[3]
Data Presentation
The efficiency of the deprotection of Carbobenzoxyhomoserine can be influenced by the choice of hydrogen source, solvent, and catalyst loading. The following table summarizes typical reaction parameters and expected outcomes based on general procedures for Cbz deprotection.
| Parameter | Catalytic Hydrogenation (H₂ gas) | Transfer Hydrogenolysis (Ammonium Formate) |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 5-10 mol% | 5-10 mol% |
| Hydrogen Source | Hydrogen gas (1 atm, balloon) | Ammonium formate (3-5 equivalents) |
| Solvent | Methanol, Ethanol, Ethyl Acetate, THF | Methanol, Ethanol |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1-4 hours (typical) | 30 minutes - 2 hours (typical) |
| Yield | >95% (expected) | >95% (expected) |
| Work-up | Filtration, solvent evaporation | Filtration, solvent evaporation |
Experimental Protocols
Protocol 1: Deprotection of N-Cbz-L-homoserine using Catalytic Hydrogenation with H₂ Gas
Materials:
-
N-Cbz-L-homoserine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (balloon)
-
Round-bottom flask
-
Stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask equipped with a stir bar, dissolve N-Cbz-L-homoserine (1.0 eq) in methanol (to a concentration of approximately 0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation Setup: Seal the flask and purge the system with nitrogen or argon. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge-backfill cycle three times to ensure the atmosphere is replaced with hydrogen.[3]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is completely consumed. A suggested mobile phase for TLC is a mixture of acetonitrile and water.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.[3]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure all the product is collected.[3]
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude L-homoserine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.
Protocol 2: Deprotection of N-Cbz-L-homoserine using Transfer Hydrogenolysis with Ammonium Formate
Materials:
-
N-Cbz-L-homoserine
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (ACS grade)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask
-
Stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask with a stir bar, dissolve N-Cbz-L-homoserine (1.0 eq) in methanol (approximately 0.1 M).
-
Reagent Addition: To the solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 eq).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC using an acetonitrile/water mobile phase until the starting material is no longer visible.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude L-homoserine can be purified by recrystallization or column chromatography as described in Protocol 1.
Visualizations
Reaction Mechanism
Caption: Mechanism of Cbz deprotection.
Experimental Workflow
Caption: Deprotection experimental workflow.
Troubleshooting and Considerations
-
Catalyst Activity: The activity of Pd/C can vary between suppliers and batches. If the reaction is sluggish, consider using a fresh batch of catalyst or increasing the catalyst loading.
-
Solvent Choice: While methanol and ethanol are common solvents, in some cases, the use of methanol with Pd/C under a hydrogen atmosphere can lead to N-methylation of the product amine as a side reaction. If this is a concern, using ethanol, ethyl acetate, or THF is a recommended alternative.
-
Catalyst Poisoning: The catalyst can be poisoned by sulfur- or phosphorus-containing impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used.
-
Incomplete Reaction: If the reaction does not go to completion, ensure the system is free of leaks if using H₂ gas, or add more of the hydrogen transfer reagent. Gentle heating can sometimes facilitate the reaction, but this may also promote side reactions.
-
Safety: Palladium on carbon is pyrophoric, especially when dry and in the presence of organic solvents. Handle with care, preferably in an inert atmosphere, and do not allow the filter cake to dry completely during filtration. Hydrogen gas is flammable and should be handled in a well-ventilated fume hood.
References
Application Notes and Protocols for the Use of Carbobenzoxyhomoserine in the Synthesis of Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a cornerstone of modern medicinal chemistry and drug discovery. Cyclization can confer numerous advantageous properties to a peptide, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved membrane permeability. Carbobenzoxyhomoserine (Cbz-hSer) is a valuable, non-proteinogenic amino acid that serves as a versatile building block in the synthesis of cyclic peptides, particularly cyclic depsipeptides, where an ester bond is incorporated into the peptide backbone.
The γ-hydroxyl group of the homoserine side chain provides a convenient handle for intramolecular cyclization through lactonization. The carbobenzoxy (Cbz) protecting group on the α-amine is stable under the conditions of solid-phase peptide synthesis (SPPS) and can be selectively removed during the cyclization step or post-cyclization. This document provides detailed application notes and experimental protocols for the incorporation of Cbz-homoserine into a linear peptide via Fmoc-based SPPS and its subsequent solution-phase cyclization to form a cyclic depsipeptide.
Key Applications
-
Synthesis of Cyclic Depsipeptides: The primary application of Cbz-homoserine is in the synthesis of cyclic depsipeptides, where the side-chain hydroxyl group forms an ester linkage with the C-terminal carboxylic acid.
-
Introduction of Conformational Constraints: The incorporation of a homoserine-derived lactone significantly restricts the conformational flexibility of the peptide, which can lead to a more defined three-dimensional structure.[1]
-
Development of Novel Therapeutics: Cyclic peptides containing homoserine lactones are being investigated as potential antimicrobial agents, enzyme inhibitors, and receptor modulators.[1]
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a model cyclic depsipeptide using Cbz-homoserine. The yields are representative of typical outcomes for these types of reactions.
Table 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide Precursor
| Step | Operation | Reagents/Solvents | Time | Expected Yield (%) |
| 1 | Resin Swelling | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | 1 h | N/A |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | >99 |
| 3 | Amino Acid Coupling | Fmoc-AA-OH, HBTU, DIPEA in DMF | 2 h | >98 |
| 4 | Cbz-hSer Coupling | Cbz-hSer-OH, HBTU, DIPEA in DMF | 4 h | >95 |
| 5 | Cleavage from Resin | 1% Trifluoroacetic acid (TFA) in DCM | 5 x 2 min | ~90 |
Table 2: Solution-Phase Cyclization and Deprotection
| Step | Operation | Reagents/Solvents | Time | Expected Yield (%) | Purity (%) |
| 1 | Cyclization (Lactonization) | DPPA, DIPEA in DMF | 24 h | 50-70 | >85 (crude) |
| 2 | Cbz Deprotection | H₂, 10% Pd/C in Methanol | 4 h | >95 | >90 (crude) |
| 3 | Purification | Preparative RP-HPLC | Varies | 80-90 (of purified) | >98 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing Cbz-Homoserine
This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Carbobenzoxy-L-homoserine (Cbz-L-hSer-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1% Trifluoroacetic acid (TFA) in DCM
-
Methanol
-
Diethyl ether (cold)
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in DCM for 30 minutes, followed by DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of Cbz-Homoserine:
-
For the final coupling step, use Cbz-L-hSer-OH (0.3 mmol, 3 eq.) following the same activation and coupling procedure as in step 3. Due to potential steric hindrance, the coupling time may be extended to 4 hours.
-
-
Cleavage of the Linear Peptide from the Resin:
-
Wash the resin with DCM (5 times) and dry under a stream of nitrogen.
-
Add a solution of 1% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution into a round-bottom flask.
-
Repeat this cleavage step four more times, collecting the filtrate each time.
-
Evaporate the solvent under reduced pressure to obtain the crude linear peptide with the Cbz group and side-chain protecting groups intact.
-
Precipitate the peptide by adding cold diethyl ether, centrifuge, and decant the ether. Dry the peptide pellet under vacuum.
-
Protocol 2: Solution-Phase Cyclization (Macrolactonization)
This protocol describes the intramolecular cyclization of the linear peptide to form a cyclic depsipeptide.
Materials:
-
Crude linear peptide containing Cbz-homoserine
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N'-Diisopropylethylamine (DIPEA)
-
Diphenylphosphoryl azide (DPPA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the crude linear peptide (0.05 mmol) in anhydrous DMF to a final concentration of approximately 1 mM. This high dilution favors intramolecular cyclization over intermolecular oligomerization.
-
Cyclization Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (0.15 mmol, 3 eq.) to the solution.
-
Slowly add DPPA (0.1 mmol, 2 eq.) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
-
Work-up:
-
Monitor the reaction by RP-HPLC or LC-MS to confirm the formation of the cyclic product.
-
Once complete, remove the DMF under high vacuum.
-
Dissolve the residue in a minimal amount of DCM and purify by flash chromatography or proceed directly to deprotection.
-
Protocol 3: Cbz Deprotection of the Cyclic Peptide
This protocol describes the removal of the Cbz protecting group from the cyclic depsipeptide.
Materials:
-
Crude or purified Cbz-protected cyclic peptide
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected cyclic peptide in methanol.
-
Carefully add a catalytic amount of 10% Pd/C (approximately 10% by weight of the peptide).
-
-
Hydrogenolysis:
-
Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
-
Work-up:
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Cbz group.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected cyclic peptide.
-
Protocol 4: Purification and Analysis
Procedure:
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Analysis: Confirm the identity and purity of the final cyclic peptide by analytical RP-HPLC and characterize its mass by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualization of the Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of a cyclic depsipeptide using Cbz-homoserine.
Caption: Workflow for cyclic depsipeptide synthesis using Cbz-homoserine.
References
Application Notes and Protocols: Carbobenzoxyhomoserine Lactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formation and applications of N-Carbobenzoxy-L-homoserine lactone (Cbz-L-homoserine lactone), a versatile synthetic compound with significant potential in quorum sensing research and neuroimaging. This document includes detailed experimental protocols, quantitative data for related compounds, and diagrams of relevant biological pathways and workflows.
Introduction
N-Carbobenzoxy-L-homoserine lactone is a derivative of homoserine lactone, a core structural motif in N-acyl homoserine lactones (AHLs). AHLs are a class of signaling molecules utilized by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). The carbobenzoxy (Cbz) protecting group confers specific chemical properties that make it a valuable tool for studying and modulating these biological processes. Furthermore, its ability to interact with glutamate receptors has led to its exploration as a potential radioligand for Positron Emission Tomography (PET) imaging.
Formation of N-Carbobenzoxy-L-homoserine Lactone
The formation of N-Cbz-L-homoserine lactone is typically achieved through the intramolecular cyclization (lactonization) of N-Cbz-L-homoserine. This reaction involves the formation of an ester bond between the carboxylic acid and the hydroxyl group of the same molecule.
Quantitative Data on N-Protected Homoserine Lactone Synthesis
| Compound | Starting Material | Synthesis Method | Yield (%) | Purity (%) |
| N-Boc-D-homoserine lactone | Boc-D-Homoserine | Intramolecular cyclization with DCC/DMAP | Not specified, but described as a standard procedure | High |
| Various 1,3-oxazinane-2,5-diones | N-Cbz-protected diazoketones | Intramolecular cyclization (HClO₄-SiO₂) | up to 90% | High |
Experimental Protocol: Synthesis of N-Protected Homoserine Lactone (Representative Protocol)
This protocol describes the synthesis of N-Boc-D-homoserine lactone, which is analogous to the synthesis of N-Cbz-L-homoserine lactone and can be adapted accordingly by starting with N-Cbz-L-homoserine.[1]
Part 1: Lactonization of N-Protected Homoserine
This protocol details the intramolecular cyclization of an N-protected homoserine to form the corresponding γ-butyrolactone.
Materials:
-
N-Cbz-L-homoserine
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Cbz-L-homoserine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM. Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-Cbz-L-homoserine lactone by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Applications of N-Carbobenzoxy-L-homoserine Lactone
Quorum Sensing Inhibition
N-acyl homoserine lactones (AHLs) are key signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria.[2][3] These systems regulate virulence factor production and biofilm formation, making them attractive targets for novel antimicrobial therapies.[4][5] Cbz-L-homoserine lactone, as an analog of the natural AHLs, can act as an antagonist to disrupt bacterial communication.
While the specific IC50 value for Cbz-L-homoserine lactone is not widely reported, the following table provides data for other AHL analogs, demonstrating the potential for synthetic derivatives to inhibit QS.
| Compound | Target Organism | Assay | IC50 (µM) |
| (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C30) | P. aeruginosa | Biofilm formation | Positive control |
| Phenylurea-containing N-dithiocarbamated homoserine lactones | P. aeruginosa | QS inhibition | More potent than C30 |
| Aryl β-keto esters | Vibrio harveyi | Bioluminescence inhibition | 23 - 53 |
This protocol describes a general method to screen for QS inhibitory activity using a reporter strain like Chromobacterium violaceum, which produces the purple pigment violacein in response to AHLs.
Materials:
-
Chromobacterium violaceum (e.g., CV026)
-
Luria-Bertani (LB) agar and broth
-
Synthetic short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL)
-
N-Cbz-L-homoserine lactone (test compound)
-
Solvent for test compound (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare bacterial culture: Grow C. violaceum overnight in LB broth at 30°C with shaking.
-
Prepare assay plate: Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh LB broth. Add 180 µL of the diluted culture to the wells of a 96-well plate.
-
Add inducer and inhibitor: To each well, add 10 µL of a fixed concentration of C6-HSL (to induce violacein production) and 10 µL of varying concentrations of N-Cbz-L-homoserine lactone (dissolved in a suitable solvent). Include appropriate controls (no inhibitor, solvent only).
-
Incubation: Incubate the plate at 30°C for 24 hours without shaking.
-
Quantify violacein production: After incubation, quantify the violacein production by measuring the absorbance at 585 nm.
-
Determine IC50: Plot the percentage of inhibition of violacein production against the concentration of N-Cbz-L-homoserine lactone to determine the IC50 value.
PET Imaging of Glutamate Receptors
N-Cbz-L-homoserine lactone has been identified as a potential radioligand for Positron Emission Tomography (PET) imaging of glutamate receptors in the brain.[6] PET is a non-invasive imaging technique that allows for the in vivo quantification of biological processes.[7] Radiolabeled Cbz-homoserine lactone can be used to map the distribution and density of glutamate receptors, which are implicated in numerous neurological and psychiatric disorders.
| Ligand | Receptor Subtype | Binding Affinity (Kd or EC50) |
| D-Serine | GluD2 | EC50 = 182 µM |
| Glycine | GluD2 | EC50 = 507 µM |
| Glutamate | NMDA Receptor | EC50 = 1.7 µM |
| Domoate | GluR-5 | Kd ≈ 2 nM |
| Kainate | GluR-5 | Kd ≈ 70 nM |
This protocol provides a general workflow for a PET imaging study in a preclinical animal model. Specific parameters would need to be optimized for ¹¹C- or ¹⁸F-labeled Cbz-L-homoserine lactone.
Materials:
-
Radiolabeled N-Cbz-L-homoserine lactone (e.g., [¹¹C]Cbz-HSL or [¹⁸F]Cbz-HSL)
-
Animal model (e.g., rat or non-human primate)
-
Anesthesia
-
PET scanner
-
CT or MRI scanner for anatomical reference
-
Data acquisition and analysis software
Procedure:
-
Radioligand Synthesis: Synthesize the radiolabeled Cbz-L-homoserine lactone using an appropriate precursor and radiolabeling method.
-
Animal Preparation: Anesthetize the animal and position it in the PET scanner.
-
Radioligand Administration: Administer a bolus injection of the radiolabeled Cbz-L-homoserine lactone intravenously.
-
PET Scan: Acquire dynamic PET data over a specified period (e.g., 90-120 minutes).
-
Anatomical Imaging: Perform a CT or MRI scan for anatomical co-registration.
-
Image Reconstruction and Analysis: Reconstruct the PET data and co-register it with the anatomical images. Define regions of interest (ROIs) in the brain to generate time-activity curves (TACs).
-
Kinetic Modeling: Apply appropriate kinetic models to the TACs to quantify receptor binding, often expressed as the binding potential (BP) or distribution volume (VT).
Conclusion
N-Carbobenzoxy-L-homoserine lactone is a valuable chemical tool with diverse applications in life sciences research. Its structural similarity to bacterial quorum sensing molecules makes it a promising candidate for the development of novel anti-virulence agents. Furthermore, its interaction with glutamate receptors opens avenues for its use as a PET radioligand to study neurological function and disease. The protocols and data presented here provide a foundation for researchers to explore and utilize Cbz-L-homoserine lactone in their own investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. N-Cbz-L-homoserine lactone | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Asymmetric Synthesis and Peptide Incorporation of Cbz-D-homoserine
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. These modifications can significantly enhance peptide stability against enzymatic degradation, modulate biological activity, and introduce novel pharmacological profiles.[1] D-homoserine, a higher homologue of D-serine, is a particularly valuable building block. Its integration can impose unique conformational constraints and the side-chain hydroxyl group offers a handle for further chemical modifications.
These application notes provide detailed protocols for the asymmetric synthesis of N-α-benzyloxycarbonyl-D-homoserine (Cbz-D-homoserine) and its subsequent incorporation into peptides via solution-phase synthesis. Two primary routes for the synthesis of the chiral amino acid are presented: the selective reduction of a Cbz-protected D-aspartic acid derivative and the enzymatic resolution of racemic homoserine followed by Cbz protection. Additionally, protocols for peptide coupling and deprotection are detailed for the assembly of peptides containing this unique residue.
Asymmetric Synthesis of Cbz-D-homoserine
Two robust methods for the asymmetric synthesis of Cbz-D-homoserine are outlined below. Route A utilizes the chiral pool starting material D-aspartic acid, while Route B employs an enzymatic resolution strategy.
Route A: Synthesis from D-Aspartic Acid via Selective Reduction
This synthetic pathway begins with the readily available and enantiopure D-aspartic acid. The strategy involves N-protection, selective activation of the α-carboxylic acid as an anhydride, and subsequent chemoselective reduction.
References
Orthogonal Protection Strategies with Carbobenzoxyhomoserine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and the broader landscape of complex molecule construction, the strategic use of protecting groups is paramount. Orthogonal protection schemes, which allow for the selective removal of one protecting group in the presence of others, are the cornerstone of modern synthetic chemistry. The Carbobenzoxy (Cbz or Z) group, a well-established amine protecting group, offers significant advantages in such strategies due to its unique deprotection conditions. When applied to homoserine, a versatile amino acid analog, Cbz protection opens avenues for the synthesis of diverse and complex molecular architectures, including peptides with modified backbones and N-acyl homoserine lactones (AHLs), which are crucial in bacterial quorum sensing research.
This document provides detailed application notes and experimental protocols for the use of Carbobenzoxyhomoserine (Cbz-Hse) in orthogonal protection strategies. It is designed to be a practical guide for researchers, scientists, and drug development professionals, offering insights into the stability of the Cbz group and its compatibility with other common protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Core Concepts of Orthogonality with Cbz-Homoserine
The utility of Cbz-homoserine in orthogonal synthesis stems from the distinct chemical conditions required for the removal of the Cbz group compared to other protecting groups.[1][2] The Cbz group is typically cleaved by catalytic hydrogenolysis, which does not affect acid-labile groups like Boc or base-labile groups like Fmoc.[1][3] This orthogonality allows for a multi-layered protection strategy where different parts of a molecule can be selectively deprotected and modified.
A typical orthogonal strategy involving Cbz-homoserine might involve:
-
Protection of the α-amino group of homoserine with the Cbz group.
-
Incorporation of this Cbz-homoserine into a growing peptide chain that contains other amino acids protected with Fmoc or Boc groups.
-
Selective deprotection of the Fmoc or Boc groups to allow for chain elongation or other modifications, while the Cbz group on the homoserine residue remains intact.
-
Subsequent manipulation of the homoserine side chain (e.g., lactonization) or final deprotection of the Cbz group under specific conditions.
Data Presentation: Stability of the Cbz Group
The success of an orthogonal strategy relies on the stability of each protecting group during the removal of others. The Cbz group exhibits excellent stability under the conditions used for both Fmoc and Boc deprotection.
| Deprotection Condition | Protecting Group Removed | Stability of Cbz Group | Typical Reagents | Typical Reaction Time | Reference |
| Acidic | Boc | High | 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1-2 hours | [3][4] |
| Basic | Fmoc | High | 20% Piperidine in Dimethylformamide (DMF) | 10-20 minutes | [1][2] |
Note: While the Cbz group is generally stable to TFA, prolonged exposure or harsh acidic conditions can lead to some cleavage. For highly sensitive substrates, it is always recommended to monitor the reaction closely.
Experimental Protocols
Protocol 1: Synthesis of a Cbz-Protected Dipeptide using Fmoc-SPPS
This protocol describes the synthesis of a dipeptide where the N-terminal amino acid is protected with Cbz and the second amino acid is introduced using Fmoc chemistry, demonstrating the orthogonality of the two protecting groups.
Materials:
-
Cbz-Homoserine
-
Fmoc-Alanine
-
Wang Resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Alanine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes. Repeat once.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid (Cbz-Homoserine) Coupling:
-
Dissolve Cbz-Homoserine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Final Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Purify the Cbz-Hse-Ala-OH dipeptide by reverse-phase HPLC.
-
Protocol 2: Selective Deprotection of a Boc Group in the Presence of Cbz-Homoserine
This protocol illustrates the selective removal of a Boc group from a peptide containing a Cbz-protected homoserine residue.
Materials:
-
Boc-Ala-Cbz-Hse-Resin (synthesized via similar SPPS methods)
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Swell the Boc-Ala-Cbz-Hse-Resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin with DCM (3x).
-
The resulting H-Ala-Cbz-Hse-Resin is ready for the next coupling step, with the Cbz group on the homoserine remaining intact.
Protocol 3: Synthesis of N-Cbz-L-Homoserine Lactone
This protocol describes the lactonization of Cbz-homoserine, a key step in the synthesis of many quorum sensing molecules and their analogs.
Materials:
-
N-Cbz-L-Homoserine
-
Dry Methanol
-
Sodium Borohydride (NaBH₄)
Procedure:
-
Dissolve N-Cbz-L-homoserine (1.0 eq) in dry methanol in a round-bottom flask at room temperature.
-
Carefully add sodium borohydride (1.3 eq) to the solution.
-
Stir the reaction mixture at 45°C for 4 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude N-Cbz-L-homoserine lactone.[1]
-
Purify the product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Orthogonal synthesis workflow.
Caption: Cbz-Homoserine lactonization.
Applications in Drug Development and Research
The use of Cbz-homoserine in orthogonal protection strategies has significant implications for drug discovery and chemical biology research:
-
Peptide Modification: The ability to selectively deprotect other parts of a peptide while the Cbz-homoserine remains protected allows for site-specific modifications, such as pegylation, glycosylation, or the attachment of fluorescent probes.
-
Synthesis of Quorum Sensing Modulators: N-acyl homoserine lactones (AHLs) are key signaling molecules in bacterial quorum sensing. The synthesis of AHL analogs to study and inhibit quorum sensing is a promising strategy for developing new antimicrobial agents. Cbz-homoserine lactone is a valuable precursor for the synthesis of these analogs.[5]
-
Convergent Peptide Synthesis: Cbz-protected peptide fragments containing homoserine can be synthesized and then coupled together in a convergent strategy to create larger, more complex peptides.[6] This approach can be more efficient than linear synthesis for long and difficult sequences.
Conclusion
This compound is a valuable building block for orthogonal synthetic strategies. Its stability to both acidic and basic conditions, which are commonly used for the removal of Boc and Fmoc groups respectively, allows for the selective manipulation of different functional groups within a complex molecule. The detailed protocols and data presented in this document provide a framework for researchers to confidently employ Cbz-homoserine in their synthetic endeavors, from the construction of modified peptides to the synthesis of important signaling molecules. The logical workflows, visualized through the provided diagrams, further clarify the strategic application of this versatile protected amino acid.
References
Application Notes and Protocols: Carbobenzoxyhomoserine in Native Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the utilization of carbobenzoxyhomoserine (Z-Hse) as a versatile precursor for the in-situ generation of C-terminal peptide thioesters in native chemical ligation (NCL) protocols. This approach offers an alternative to traditional methods of thioester synthesis, potentially simplifying workflows and enabling the synthesis of complex peptides and proteins.
Introduction to this compound in Native Chemical Ligation
Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. The reaction typically involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine residue. While effective, the synthesis of peptide C-terminal thioesters can be challenging, often requiring specific resins or multi-step solution-phase manipulations.
This compound (Z-Hse), a protected form of the non-proteinogenic amino acid homoserine, presents a strategic advantage in NCL protocols. The side chain of homoserine can be chemically converted into a reactive thioester precursor, a homoserine lactone. This lactone can then undergo in-situ thiolysis to generate the required C-terminal thioester immediately prior to or during the ligation reaction. This strategy streamlines the synthetic process by incorporating a "masked" thioester functionality directly into the peptide sequence during solid-phase peptide synthesis (SPPS).
Key Advantages of the Z-Homoserine Approach:
-
Simplified Thioester Synthesis: Avoids the need for specialized thioester resins or complex post-SPPS modifications.
-
Fmoc-Chemistry Compatibility: The Z-protecting group is compatible with standard Fmoc-based SPPS protocols.
-
In-Situ Thioester Formation: The reactive thioester is generated at the point of ligation, minimizing potential side reactions and degradation.
-
Versatility: This method can be applied to the synthesis of a wide range of peptide and protein targets.
The Chemical Pathway
The use of this compound in NCL follows a three-step logical pathway. First, the Z-Hse is incorporated at the C-terminus of the peptide during solid-phase peptide synthesis. Following cleavage from the resin, the peptide is treated with an acid to induce cyclization of the homoserine side chain, forming a reactive homoserine lactone. Finally, this lactone undergoes nucleophilic attack by a thiol in the ligation buffer, opening the ring and forming the C-terminal thioester in situ, which then participates in the native chemical ligation reaction with an N-terminal cysteine-containing peptide.
Workflow for NCL using Z-Homoserine.
Experimental Protocols
Synthesis of C-terminal Z-Homoserine Peptide
This protocol describes the synthesis of a peptide with a C-terminal this compound using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Z-Hse-OH
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
Procedure:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first amino acid, Fmoc-Z-Hse-OH (3 eq.), using DIC (3 eq.) and OxymaPure® (3 eq.) in DMF. Allow the coupling reaction to proceed for 2 hours.
-
Confirm complete coupling using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
Proceed with the synthesis of the desired peptide sequence by repeating the deprotection and coupling steps for each subsequent amino acid.
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide to obtain a white powder.
-
Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
On-Resin Lactonization and Thioester Formation (Alternative Protocol)
An alternative approach involves the on-resin cyclization of the C-terminal homoserine to its lactone, followed by thiolysis to generate the thioester directly on the solid support.
Materials:
-
Peptide-resin with C-terminal deprotected homoserine
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Thiophenol
-
N,N-Diisopropylethylamine (DIPEA)
-
DCM
Procedure:
-
Swell the peptide-resin in DCM.
-
To the swollen resin, add a solution of TFAA (10 eq.) and TEA (10 eq.) in DCM.
-
Gently agitate the mixture for 1 hour at room temperature to effect lactonization.
-
Wash the resin thoroughly with DCM and DMF.
-
To the lactonized peptide-resin, add a solution of thiophenol (10 eq.) and DIPEA (10 eq.) in DMF.
-
Agitate the mixture for 4-6 hours to facilitate the ring-opening and formation of the phenyl thioester.
-
Wash the resin with DMF and DCM.
-
Cleave the peptide thioester from the resin using the standard TFA cleavage cocktail.
-
Precipitate, wash, and lyophilize the crude peptide thioester.
-
Purify by reverse-phase HPLC.
Native Chemical Ligation Protocol
This protocol outlines the ligation of the C-terminal homoserine-derived peptide (as the lactone) with an N-terminal cysteine-containing peptide.
Materials:
-
Lyophilized C-terminal peptide with homoserine lactone
-
Lyophilized N-terminal cysteine peptide
-
Ligation Buffer: 6 M Guanidine hydrochloride, 0.1 M sodium phosphate, pH 7.2
-
4-mercaptophenylacetic acid (MPAA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Dissolve the C-terminal peptide with the homoserine lactone and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide.
-
Add TCEP to a final concentration of 20 mM to ensure a reducing environment.
-
Add MPAA to a final concentration of 50 mM. The MPAA will act as the thiol nucleophile to open the homoserine lactone, forming the thioester in situ, and also catalyze the ligation reaction.
-
Gently agitate the reaction mixture at room temperature or 37°C.
-
Monitor the progress of the ligation reaction by reverse-phase HPLC and mass spectrometry.
-
Once the ligation is complete (typically within 4-24 hours), quench the reaction by acidifying with TFA.
-
Purify the final ligated product by reverse-phase HPLC.
-
Lyophilize the purified product to obtain the final peptide/protein.
Quantitative Data Summary
The efficiency of the homoserine-based NCL strategy is comparable to traditional methods. The following table summarizes typical quantitative data obtained from ligation reactions using in-situ thioester formation from a homoserine lactone precursor.
| Parameter | Value | Notes |
| Lactonization Yield | > 90% | On-resin or in-solution following cleavage. |
| Thiolysis/Thioester Formation | Quantitative | Occurs rapidly in the presence of the thiol catalyst in the ligation buffer. |
| Ligation Time | 4 - 24 hours | Dependent on the specific peptide sequences and reaction conditions. |
| Typical Ligation Yield | 70 - 95% | Based on the limiting peptide fragment. Yields are comparable to pre-formed thioesters. |
| Purity of Final Product | > 95% | After HPLC purification. |
Visualization of the Ligation Mechanism
The core of this methodology is the conversion of the homoserine side chain into a reactive thioester, which then participates in the canonical NCL reaction.
Mechanism of in-situ thioester formation and ligation.
Conclusion
The use of this compound as a precursor for C-terminal thioester formation in native chemical ligation presents a robust and efficient alternative to conventional methods. By simplifying the synthesis of the key thioester component, this strategy can accelerate the chemical synthesis of complex peptides and proteins, making it a valuable tool for researchers in chemistry, biology, and drug development. The provided protocols offer a starting point for the implementation of this methodology in various research applications.
Troubleshooting & Optimization
Technical Support Center: Deprotection of N-Carbobenzoxy-Homoserine (Cbz-Hse)
Welcome to the technical support center for N-Carbobenzoxy-homoserine (Cbz-Hse) deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the removal of the Cbz (or Z) protecting group from homoserine residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting Cbz-homoserine?
A1: The two most prevalent methods for Cbz group removal are catalytic hydrogenolysis and acidic hydrolysis.[1][2][3] Catalytic hydrogenolysis typically involves using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.[1] Acidic conditions often utilize reagents like hydrogen bromide (HBr) in acetic acid.[1][4]
Q2: I observe an unexpected product with a mass corresponding to the loss of water from my starting material. What is it?
A2: This is highly indicative of lactonization, a common side reaction with homoserine derivatives.[5] The γ-hydroxyl group of the homoserine side chain can undergo intramolecular cyclization to form a stable five-membered ring, N-Cbz-L-homoserine lactone.[6][7] This can occur under both acidic and thermal conditions.
Q3: My catalytic hydrogenolysis reaction is very slow or incomplete. What could be the cause?
A3: Sluggish or incomplete hydrogenolysis is a frequent issue and can be attributed to several factors:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers from other amino acids like methionine) or other impurities in the substrate, solvent, or hydrogen gas.[1][8]
-
Poor Catalyst Activity: The catalyst may be old or of low quality. Using a fresh batch of high-quality catalyst is recommended.[1]
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for a complete reaction. Increasing the hydrogen pressure can improve the reaction rate.[1]
-
Inadequate Mixing: As a heterogeneous reaction, vigorous stirring is crucial to ensure proper contact between the substrate and the catalyst surface.[1]
Q4: Can the lactonization side product be avoided?
A4: Minimizing lactonization is a key challenge. Strategies include:
-
Using milder deprotection conditions.
-
Carefully controlling the reaction temperature and time.
-
For acidic deprotection, using conditions that are less prone to promoting cyclization. For catalytic hydrogenolysis, ensuring the reaction is not unnecessarily prolonged after the Cbz group is cleaved.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the deprotection of Cbz-homoserine.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Slow Deprotection (Catalytic Hydrogenolysis) | 1. Catalyst poisoning by sulfur-containing impurities.[1] 2. Poor catalyst activity (old or low-quality catalyst).[1] 3. Insufficient hydrogen pressure or poor mixing.[1] | 1. Purify the starting material to remove contaminants. If other sulfur-containing residues are present, consider alternative deprotection methods. 2. Use a fresh, high-quality Pd/C catalyst. Consider increasing catalyst loading (e.g., from 5 mol% to 10-20 mol%).[1] 3. Increase hydrogen pressure (e.g., to 50 psi) and ensure vigorous stirring.[1] |
| Formation of N-Cbz-homoserine lactone | Intramolecular cyclization of the γ-hydroxyl group onto the carboxyl group, often promoted by acidic conditions or heat.[5] | 1. Acidic Deprotection: Use the mildest effective acidic conditions. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. General: Avoid excessive heating during workup. Consider protecting the side-chain hydroxyl group if lactonization is a persistent issue. |
| Multiple Products Observed by LC-MS/TLC | A combination of incomplete reaction and side product formation (e.g., lactonization). | Systematically address the issues above. First, optimize the deprotection to achieve full conversion of the starting material. Then, adjust conditions to minimize side product formation. |
| Difficulty Removing Palladium Catalyst After Reaction | Fine particles of Pd/C passing through the filter. | Filter the reaction mixture through a pad of Celite® to effectively remove the fine catalyst particles.[1] Ensure the Celite pad is sufficiently thick. |
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol outlines the standard procedure for removing a Cbz group using H₂ and a palladium catalyst.
Materials:
-
Cbz-homoserine
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂) supply
-
Celite®
Procedure:
-
Dissolve the Cbz-homoserine substrate in a suitable solvent (e.g., MeOH or EtOH) in a flask appropriate for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution. The catalyst should be handled with care, especially when dry, as it can be pyrophoric.[9]
-
Seal the reaction vessel and connect it to a hydrogen source.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically atmospheric pressure, but can be increased).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1] Wash the Celite® pad with the reaction solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure to yield the deprotected homoserine.
Protocol 2: Cbz Deprotection using HBr in Acetic Acid
This protocol describes an alternative method using strong acidic conditions.
Materials:
-
Cbz-homoserine
-
33% Hydrogen Bromide (HBr) in Acetic Acid (HOAc)
-
Anhydrous diethyl ether
Procedure:
-
In a clean, dry flask, dissolve the Cbz-homoserine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[1]
-
Stir the solution and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.[1]
-
Upon completion, precipitate the product by adding anhydrous diethyl ether to the reaction mixture.[1]
-
Collect the precipitated solid (the HBr salt of homoserine) by filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove residual acetic acid and other impurities.
-
Dry the product under vacuum.
Visualizations
Reaction Pathway Diagram
Caption: Deprotection of Cbz-homoserine and the competing lactonization side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tdcommons.org [tdcommons.org]
- 5. benchchem.com [benchchem.com]
- 6. N-Cbz-L-homoserine lactone | CymitQuimica [cymitquimica.com]
- 7. Cbz-L-Homoserine lactone [oakwoodchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.co.uk [fishersci.co.uk]
Optimizing Cbz-homoserine coupling reaction times and temperature.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Cbz-homoserine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control for a successful Cbz-homoserine coupling reaction?
The success of a Cbz-homoserine coupling reaction hinges on carefully managing several factors to maximize yield and minimize side reactions. The most critical parameters include the choice of coupling reagent and any additives, the type and amount of base used, the reaction temperature, and the pre-activation time of the carboxylic acid.
Q2: What are the common side reactions observed during Cbz-homoserine coupling, and how can they be minimized?
Common side reactions include racemization at the alpha-carbon of the homoserine, and O-acylation of the hydroxyl group.
-
Racemization: The loss of stereochemical integrity can be a significant issue. To minimize racemization, it is crucial to use coupling reagents known for low racemization potential, such as uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP), often in combination with an additive like 1-hydroxybenzotriazole (HOBt).[1][2] Additionally, performing the reaction at low temperatures (e.g., 0 °C) and using weaker, sterically hindered bases like N-methylmorpholine (NMM) can reduce the risk.[1] Minimizing the time the Cbz-homoserine is in its activated state before the amine is introduced is also critical.[1]
-
O-Acylation: This side reaction involves the acylation of the side-chain hydroxyl group of homoserine, forming an ester linkage instead of the desired amide bond. This can be more pronounced when using highly reactive coupling agents. Careful control of stoichiometry and reaction temperature can help mitigate this issue.
Q3: What is the recommended starting temperature and reaction time for a Cbz-homoserine coupling reaction?
A common starting point is to perform the coupling reaction at a low temperature, such as 0 °C, to reduce the rate of potential side reactions like racemization.[1] The reaction is then often allowed to slowly warm to room temperature and stirred for a period of 2 to 4 hours.[1] However, the optimal time can vary, and it is highly recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete activation of Cbz-homoserine.2. Poor nucleophilicity of the amine component.3. Sub-optimal reaction temperature or time.4. Inefficient coupling reagent. | 1. Ensure the use of a reliable coupling reagent like HATU or HBTU.[1]2. If coupling to a salt (e.g., hydrochloride), ensure sufficient base is present to liberate the free amine.3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a step-wise increase in temperature from 0 °C to room temperature.[1]4. Switch to a more potent coupling reagent. |
| Presence of Diastereomers (Racemization) | 1. Use of a strong base.2. Elevated reaction temperature.3. Prolonged pre-activation of Cbz-homoserine. | 1. Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIPEA).[1]2. Maintain a low reaction temperature, starting at 0 °C.[1]3. Add the amine component shortly after activating the Cbz-homoserine (within 2-5 minutes).[1] |
| Side Product with an Unexpectedly High Mass | 1. O-acylation of the homoserine hydroxyl group.2. Dimerization or oligomerization. | 1. Reduce the amount of coupling reagent and ensure the stoichiometry is correct. Lowering the reaction temperature can also help.2. Use a more dilute reaction mixture. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time.2. Deactivation of the coupling reagent due to moisture.3. Insufficient amount of base. | 1. Continue to monitor the reaction and allow it to proceed for a longer duration.2. Ensure all reagents and solvents are anhydrous.3. Add an additional equivalent of base if the amine component is a salt. |
Experimental Protocols
Protocol 1: HATU-Mediated Cbz-Homoserine Coupling
This protocol describes a standard procedure for the coupling of Cbz-homoserine to an amine component using HATU as the coupling reagent, with conditions optimized to minimize side reactions.
Materials:
-
Cbz-homoserine (1.0 equivalent)
-
Amine component (e.g., amino acid ester hydrochloride, 1.0 equivalent)
-
HATU (1.1 equivalents)
-
N-methylmorpholine (NMM) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
5% Citric Acid Solution
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve the amine component in anhydrous DMF.
-
In a separate flask, dissolve Cbz-homoserine and HATU in anhydrous DMF.
-
Cool the Cbz-homoserine/HATU solution to 0 °C in an ice bath.
-
Add NMM to the Cbz-homoserine/HATU solution and stir for 2-3 minutes. Note: Do not exceed 5 minutes of pre-activation to minimize the risk of racemization.[1]
-
Add the activated Cbz-homoserine solution to the amine component solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[1]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography if necessary.[1]
Visualizations
Caption: Experimental workflow for Cbz-homoserine coupling.
Caption: Troubleshooting logic for Cbz-homoserine coupling.
References
Technical Support Center: Cbz-Protected Homoserine in Peptide Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with Cbz-protected homoserine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing poor solubility with Cbz-L-homoserine in standard peptide synthesis solvents?
A1: The poor solubility of protected amino acids like Cbz-L-homoserine is a common challenge in peptide synthesis. This issue primarily arises from strong intermolecular hydrogen bonding, which can lead to aggregation. The benzyloxycarbonyl (Cbz) protecting group, while offering advantages in certain synthetic schemes, can also contribute to the hydrophobicity of the molecule, further reducing its solubility in some organic solvents.[1]
Q2: At what stage of peptide synthesis are solubility issues with Cbz-L-homoserine most likely to occur?
A2: Solubility problems can manifest at several stages. You may encounter difficulty dissolving the Cbz-L-homoserine powder in the desired solvent for the coupling reaction. Additionally, as the peptide chain elongates on the solid support, aggregation can occur, particularly in sequences prone to forming secondary structures like β-sheets.[1] This can lead to incomplete coupling and deprotection steps.
Q3: Which solvents are recommended for dissolving Cbz-L-homoserine?
A3: While quantitative solubility data for Cbz-L-homoserine is not extensively documented, polar aprotic solvents are generally the first choice. Common solvents used in peptide synthesis include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[2][3] For particularly stubborn solubility issues, solvent mixtures or the use of chaotropic salts may be necessary.[4]
Q4: Can the choice of coupling reagent affect the solubility and success of the reaction?
A4: Yes, the choice of coupling reagent is crucial. While it may not directly impact the intrinsic solubility of Cbz-L-homoserine, using efficient coupling reagents can drive the reaction to completion even with suboptimal solubility. Reagents like HATU, HBTU, and PyBOP are often preferred for their high coupling efficiency.
Q5: Are there any common side reactions associated with Cbz-protected homoserine that I should be aware of?
A5: Homoserine and its derivatives can be prone to certain side reactions. One potential issue is the formation of a homoserine lactone, especially under acidic conditions or during cleavage from the resin if methionine is present in the sequence and cleaved with cyanogen bromide.[4][5] While less common during the coupling of the monomer, it's a consideration for the overall synthetic strategy.
Troubleshooting Guides
Guide 1: Improving the Solubility of Cbz-L-homoserine for Coupling Reactions
If you are facing difficulty in dissolving Cbz-L-homoserine for a coupling reaction, follow these steps:
Problem: Cbz-L-homoserine does not fully dissolve in the chosen solvent (e.g., DMF, NMP).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving Cbz-L-homoserine.
Detailed Steps:
-
Sonication: Place the vial containing the Cbz-L-homoserine and solvent in a sonicator bath for 5-10 minutes. This can help break up aggregates.
-
Gentle Warming: Gently warm the solution to 30-40°C. Avoid excessive heat, which could lead to degradation or side reactions.
-
Co-solvents: If the amino acid remains insoluble, consider adding a small amount of a co-solvent. For example, adding up to 10% Dimethyl Sulfoxide (DMSO) to DMF can enhance solubility. For Boc-protected peptides, mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) have been shown to be effective for sparingly-soluble protected peptides.[6]
-
Chaotropic Salts: In cases of severe aggregation, the addition of chaotropic salts like Lithium Chloride (LiCl) at a low concentration (e.g., 0.1 M) can disrupt intermolecular hydrogen bonds and improve solubility.[4]
Guide 2: Addressing Precipitation During the Coupling Reaction
Problem: The reaction mixture becomes cloudy or a precipitate forms after adding the coupling reagents and the Cbz-L-homoserine solution to the resin.
Experimental Workflow:
Caption: Workflow for troubleshooting precipitation during coupling.
Detailed Steps:
-
Increase Solvent Volume: A simple first step is to increase the solvent volume to reduce the concentration of the reactants.
-
Change Solvent: If using DMF, switching to NMP may improve solvation of the growing peptide chain and prevent precipitation.[2][3]
-
Increase Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve solubility and reaction kinetics.[4]
-
Monitor Coupling: Closely monitor the progress of the coupling reaction using a method like the Kaiser test to ensure the precipitation is not preventing the reaction from proceeding.[7]
Data Presentation
While specific quantitative solubility data for Cbz-L-homoserine is limited in the literature, the following table provides a qualitative guide to solvent selection.
| Solvent | Polarity | Typical Use in Peptide Synthesis | Suitability for Cbz-L-homoserine |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Common | Good starting point, but solubility issues can occur.[2] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Very Common | Often a better solvating agent than DMF for difficult sequences.[2][3] |
| Dichloromethane (DCM) | Nonpolar | Common, especially in Boc chemistry | Can be used, sometimes in mixtures with more polar solvents.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Used as a co-solvent | Can significantly enhance solubility when added in small amounts to other solvents.[4] |
| Trifluoroethanol (TFE) / DCM | Mixture | For highly aggregated peptides | A powerful solvent system for sparingly-soluble protected peptides.[6] |
Experimental Protocols
Protocol 1: Standard Coupling of Cbz-L-homoserine using HATU
This protocol is a standard method for coupling amino acids in solid-phase peptide synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Cbz-L-homoserine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Deprotection: If the N-terminus is protected (e.g., with Fmoc), perform the deprotection step (e.g., with 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Activation:
-
In a separate vial, dissolve Cbz-L-homoserine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP.
-
Add DIPEA (6 equivalents) to the mixture and vortex for 1-2 minutes.
-
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[7]
-
Washing: Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Determining Qualitative Solubility of Cbz-L-homoserine
This protocol provides a simple method to assess the solubility of Cbz-L-homoserine in various solvents.
Materials:
-
Cbz-L-homoserine
-
A selection of solvents to test (e.g., DMF, NMP, DCM, DMSO)
-
Small vials
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
Procedure:
-
Preparation: Add a small, known amount of Cbz-L-homoserine (e.g., 5 mg) to several separate vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Dissolution Attempt:
-
Vortex each vial vigorously for 1-2 minutes.
-
If the solid does not dissolve, place the vial on a magnetic stirrer for 15-30 minutes.
-
If still insoluble, gently warm the vial to 30-40°C while stirring.
-
If the solid remains, add an additional measured volume of solvent and repeat the process.
-
-
Observation: Record your observations for each solvent, noting whether the Cbz-L-homoserine is freely soluble, sparingly soluble, or insoluble at room temperature and with gentle heating.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Double coupling protocol for difficult Cbz-homoserine incorporation.
Welcome to the technical support center for the incorporation of Cbz-homoserine in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for overcoming challenges associated with this specific amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is Cbz-homoserine considered a "difficult" amino acid to incorporate into a peptide sequence?
A1: The incorporation of Cbz-homoserine can be challenging due to a combination of factors. The β-hydroxyl group on the side chain can lead to side reactions, such as esterification, under standard coupling conditions. Additionally, similar to other β-branched amino acids, it can exhibit steric hindrance, which slows down the coupling reaction and can lead to incomplete incorporation and the formation of deletion sequences.
Q2: What is a double coupling protocol, and when is it recommended for Cbz-homoserine?
A2: A double coupling protocol involves repeating the amino acid coupling step before moving on to the next deprotection step in SPPS.[1] This strategy is highly recommended for difficult couplings, such as with Cbz-homoserine, to drive the reaction to completion.[2] It is particularly useful for sterically hindered amino acids or for sequences known to cause aggregation, as it helps to minimize the formation of deletion peptide impurities.[1]
Q3: How can I monitor the completion of the Cbz-homoserine coupling reaction?
A3: The most common real-time method for monitoring coupling completion is the Kaiser test (or ninhydrin test).[3] This colorimetric test detects the presence of free primary amines on the peptide-resin. A positive result, indicated by blue or purple beads, signifies an incomplete reaction, suggesting the need for a second coupling step. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.[3]
Q4: What are "deletion sequences," and how do I detect them?
A4: Deletion sequences are peptide impurities where one or more amino acid residues are missing from the target sequence.[4] They are a common consequence of incomplete coupling reactions. The primary methods for detection are:
-
Mass Spectrometry (MS): Deletion sequences will appear as peaks with masses lower than the target peptide, corresponding to the mass of the missing Cbz-homoserine residue.[1]
-
High-Performance Liquid Chromatography (HPLC): These impurities often have different retention times compared to the full-length peptide and will appear as separate peaks in the chromatogram.[1]
Q5: Is the Cbz (benzyloxycarbonyl) protecting group stable during the entire SPPS and cleavage process?
A5: The Cbz group is generally stable to the basic conditions used for Fmoc deprotection. However, its stability during the final trifluoroacetic acid (TFA) cleavage step can be a concern. While often stable enough, prolonged exposure to strong acid can lead to its partial or complete removal.[5] If N-terminal Cbz protection is desired on the final peptide, it is often best to couple the Cbz-protected amino acid as the final residue or to protect the N-terminus of the completed peptide on-resin before cleavage.[5]
Troubleshooting Guides
This guide addresses specific issues that may arise during the incorporation of Cbz-homoserine.
| Problem | Observation | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Positive Kaiser test (blue/purple beads) after the first coupling. | 1. Steric hindrance of Cbz-homoserine.2. Peptide aggregation on the resin.3. Inefficient coupling reagent or conditions. | 1. Perform a double coupling: This is the most direct solution to drive the reaction to completion.[1]2. Switch to a more powerful coupling reagent: Use HATU or COMU, which are known for their high efficiency with hindered amino acids.3. Increase coupling time: Extend the reaction time for each coupling step (e.g., from 1 hour to 2-4 hours).4. Change the solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of or in combination with DMF to improve resin swelling and reduce aggregation.[6] |
| Presence of Deletion Sequence (-Cbz-homoserine) | Mass spectrometry shows a significant peak at (Target Mass - 251.25 Da). HPLC shows a major impurity peak. | Incomplete coupling of Cbz-homoserine in the previous cycle. | 1. Re-synthesize the peptide using a double coupling protocol for the Cbz-homoserine residue.2. Incorporate a capping step: After the first coupling, use acetic anhydride to cap any unreacted amines. This will prevent them from reacting in subsequent cycles, resulting in a truncated but more easily purifiable peptide.[1] |
| Low Overall Yield | The final yield of the purified peptide is lower than expected. | 1. Cumulative effect of incomplete couplings.2. Peptide aggregation leading to poor reaction kinetics.3. Loss of peptide from the resin during synthesis. | 1. Optimize all coupling steps: Use highly efficient reagents and consider double coupling for all difficult residues.2. Address aggregation: If the sequence is hydrophobic, consider using a lower-loaded resin or a more aggregation-disrupting resin (e.g., PEG-based resins).3. Ensure proper washing: Use sufficient solvent volumes for all washing steps to remove byproducts that might interfere with subsequent reactions. |
| Side-Chain Esterification | Mass spectrometry shows unexpected adducts or byproducts. | The hydroxyl group of homoserine can undergo acylation, especially with aggressive activation methods. | 1. Ensure the side-chain hydroxyl group is properly protected (if using a protected variant like Cbz-Hse(Bzl)-OH).2. Minimize pre-activation time: Add the activated amino acid to the resin immediately after preparation to reduce the chance of side reactions.[6] |
Data Presentation
Comparison of Common Coupling Reagents for Difficult Couplings
The following table summarizes the expected performance of common coupling reagents for the incorporation of sterically hindered amino acids like Cbz-homoserine. The quantitative data are representative values based on typical outcomes for such challenging couplings in SPPS.
| Coupling Reagent | Class | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium Salt | Excellent (>99%) | 15 - 45 minutes | Very Low | Highly efficient and rapid, especially for sterically hindered couplings. Often considered superior in reducing side reactions. |
| HBTU/HOBt | Uronium/Aminium Salt | Very Good (>98%) | 30 - 60 minutes | Low | A robust and widely used reagent combination. Provides a good balance of reactivity and cost. |
| COMU | Uronium Salt | Excellent (>99%) | 15 - 45 minutes | Very Low | A third-generation uronium salt with high reactivity comparable to HATU and an improved safety profile as it does not release potentially explosive benzotriazole byproducts. |
| PyBOP | Phosphonium Salt | Very Good (>98%) | 20 - 60 minutes | Low | Highly efficient, with byproducts that are generally less hazardous than those of its predecessor, BOP. |
| DIC/HOBt | Carbodiimide | Good (>97%) | 1 - 4 hours | Low to Moderate | A cost-effective and reliable method. The addition of HOBt is crucial for accelerating the reaction and minimizing racemization. Slower than phosphonium/uronium salt-based reagents. |
Experimental Protocols
Protocol 1: Double Coupling of Cbz-Homoserine in Fmoc-SPPS
This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
1. Resin Preparation and Deprotection:
-
Swell the peptide-resin (with the N-terminal Fmoc group removed from the previous residue) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL).
2. First Coupling:
-
In a separate vessel, prepare the activation solution:
-
Cbz-Homoserine (4 eq., 0.4 mmol)
-
HATU (3.9 eq., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)
-
-
Dissolve the Cbz-homoserine and HATU in a minimal amount of DMF (approx. 2 mL).
-
Add the DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
3. Intermediate Wash:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all reaction byproducts and excess reagents.
4. Second Coupling:
-
Prepare a fresh activation solution as described in step 2.
-
Add the fresh solution to the washed peptide-resin.
-
Agitate the reaction mixture for another 1-2 hours at room temperature.
5. Final Wash and Monitoring:
-
Drain the reaction vessel.
-
Wash the resin with DMF (3 x 10 mL) and then Dichloromethane (DCM) (3 x 10 mL).
-
Take a small sample of resin beads (5-10 mg) and perform a Kaiser test (see Protocol 2) to confirm the absence of free amines. A negative (yellow) result indicates a successful coupling.
Protocol 2: Kaiser (Ninhydrin) Test
Reagent Preparation:
-
Solution A: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Solution B: 40 g of phenol in 20 mL of n-butanol.
-
Solution C: Dilute 1.0 mL of 0.001 M aqueous KCN with 49 mL of pyridine.
Procedure:
-
Collect a small sample of resin beads (10-15 beads) after the final wash of the coupling step.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads:
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Visualizations
Caption: Workflow for the double coupling of Cbz-homoserine in SPPS.
Caption: Decision-making workflow based on Kaiser test results.
References
Scavengers for Cbz deprotection to prevent side product formation.
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the removal of the carboxybenzyl (Cbz or Z) protecting group, with a focus on using scavengers to prevent side product formation.
Troubleshooting Guide
This section addresses common issues encountered during Cbz deprotection in a question-and-answer format.
Question 1: My Cbz deprotection by catalytic hydrogenation is slow, incomplete, or has stalled. What are the possible causes and solutions?
Answer: Slow or incomplete hydrogenation is a frequent issue. Several factors could be responsible:
-
Catalyst Poisoning: Palladium catalysts are highly sensitive to poisoning, especially by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[1][2]
-
Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and degrades over time.[2]
-
Solution: Use a fresh, high-quality catalyst or increase the catalyst loading (e.g., from 10 wt% to 20 wt%).[4]
-
-
Insufficient Hydrogen: Atmospheric pressure may be insufficient for some substrates.[4]
-
Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, inhibiting its activity.[2]
-
Solution: Add a small amount of a weak acid, like acetic acid, to protonate the product amine and reduce its coordination to the catalyst.[2]
-
Question 2: I am observing a significant amount of an N-benzylated side product after deprotection. How can I prevent this?
Answer: N-benzylation is a common side reaction, particularly during catalytic hydrogenation if the reaction stalls or has an insufficient hydrogen source.[1][5] It can also occur during acid-mediated cleavage due to the formation of a benzyl cation.
-
Mechanism of Side Reaction: During deprotection, a benzyl cation or a related electrophilic benzyl species is generated. This reactive intermediate can be trapped by the newly formed free amine (the most proximal nucleophile), leading to an undesired N-benzyl bond.
-
Solution: Use a Scavenger: Scavengers are added to the reaction mixture to trap the electrophilic benzyl species, preventing it from reacting with your product.[6] Anisole and thioanisole are common choices.[6][7] They work by undergoing a Friedel-Crafts alkylation with the benzyl cation, effectively sequestering it.[6]
Question 3: How do I choose the best scavenger for my reaction?
Answer: The choice of scavenger depends on the deprotection method and the substrate.
-
For Acidic Deprotection (e.g., HBr/AcOH, TFA): Anisole, thioanisole, or phenol are commonly used to trap the benzyl cations generated under these conditions.[6][7][8] Thioanisole is often recommended for cleaving protecting groups in peptide synthesis.[7]
-
For Substrates with Sensitive Residues (e.g., Trp, Met): Caution is advised with thioanisole under strongly acidic conditions, as it can lead to alkylation side reactions on these sensitive residues.[7][9] In these cases, a scavenger cocktail, such as one containing triisopropylsilane (TIS) and water, might be more appropriate.[9]
Frequently Asked Questions (FAQs)
What is the primary role of a scavenger in Cbz deprotection? A scavenger is a compound added to the reaction mixture to "scavenge" or trap reactive intermediates that are generated during the deprotection process.[6][10] In Cbz deprotection, its main role is to intercept the electrophilic benzyl cation, preventing it from causing side reactions like N-alkylation of the desired amine product.[6]
What are the most common methods for Cbz deprotection? The most prevalent methods are:
-
Catalytic Hydrogenolysis: This is the most common and generally cleanest method, using a catalyst like Pd/C with H₂ gas (catalytic hydrogenation) or a hydrogen donor like ammonium formate (transfer hydrogenolysis).[1][11][12]
-
Acid-Mediated Cleavage (Acidolysis): This involves using strong acids like HBr in acetic acid or milder Lewis acids. It is useful for substrates that are sensitive to hydrogenation.[1][5][11]
-
Nucleophilic Cleavage: This method uses a nucleophile, such as 2-mercaptoethanol, to cleave the Cbz group and is ideal for highly sensitive substrates.[3]
When is it critical to use a scavenger? It is most critical to use a scavenger during acid-mediated deprotection, where the formation of a free benzyl cation is a key part of the mechanism.[11] It is also highly recommended during catalytic hydrogenolysis if there is evidence of N-benzylation, which can occur if the reaction is sluggish or the catalyst becomes partially poisoned.[1][5]
Scavenger and Method Comparison
The following table summarizes common scavengers and deprotection methods, highlighting their typical applications and efficiencies.
| Deprotection Method | Reagents/Conditions | Scavenger | Typical Use Case | Advantages | Limitations |
| Catalytic Hydrogenation | H₂, 10% Pd/C in MeOH or EtOAc | (Optional) Anisole | General-purpose, clean deprotection.[1][11] | Mild, neutral pH, clean byproducts (toluene, CO₂).[13] | Incompatible with reducible groups (alkenes, alkynes, nitro). Catalyst can be poisoned by sulfur.[1][13] |
| Transfer Hydrogenolysis | HCOONH₄, 10% Pd/C in MeOH | (Optional) Anisole | Safer alternative to using hydrogen gas.[13] | Avoids handling H₂ gas; often faster.[14][15] | Can still reduce some sensitive groups.[1] |
| Acidic Cleavage | 33% HBr in Acetic Acid | Phenol, Cresol | Substrates with groups sensitive to hydrogenation.[8] | Effective for robust molecules. | Harsh conditions; can cause side reactions like acetylation or alkylation.[1][8] |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | Thioanisole, TIS | Peptide synthesis; removal of acid-labile groups.[16] | Orthogonal to base-labile (Fmoc) and hydrogenation-labile groups.[17] | Generates reactive cations requiring efficient scavenging.[10][16] |
| Lewis Acid Cleavage | AlCl₃ in Hexafluoroisopropanol (HFIP) | Anisole | Mild deprotection for acid-sensitive substrates.[5] | Good functional group tolerance, room temperature conditions.[3][5] | Requires specific, non-standard solvents. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAc | (Not Required) | Highly sensitive substrates, especially those containing sulfur.[3] | Highly selective, avoids reduction and strong acids.[3] | Requires elevated temperatures and basic conditions.[3][15] |
Key Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis with an Anisole Scavenger
This protocol describes a standard procedure for Cbz deprotection using Pd/C and H₂ gas, incorporating a scavenger to prevent potential N-benzylation.
Materials:
-
Cbz-protected amine (1.0 equiv)
-
10% Palladium on carbon (Pd/C, 10 wt% of substrate)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Anisole (1.0-2.0 equiv)
-
Hydrogen gas (H₂) supply (balloon or Parr apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equiv) and anisole (1.0-2.0 equiv) in a suitable solvent (e.g., MeOH) in a round-bottom flask.[2]
-
Secure a hydrogen balloon to the reaction flask or place the vessel in a hydrogenation apparatus.[13]
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[2]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[2][18]
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods (e.g., extraction, chromatography, or crystallization).
Protocol 2: Acid-Catalyzed Cleavage using TFA with a Scavenger Cocktail
This protocol is common in solid-phase peptide synthesis for the final cleavage and deprotection step.
Materials:
-
Cbz-protected substrate (e.g., on-resin peptide)
-
Trifluoroacetic Acid (TFA)
-
Thioanisole
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail. A common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture like TFA/TIS/Water (95:2.5:2.5).[16] For this example, we'll use TFA/Thioanisole/Water (90:5:5).
-
Add the cleavage cocktail to the Cbz-protected compound in a suitable flask.
-
Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by a suitable method (e.g., analytical HPLC).
-
Once complete, precipitate the deprotected product by adding the reaction mixture dropwise to a flask of cold diethyl ether.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the solid product with cold diethyl ether to remove the scavenger and cleaved protecting group fragments.
-
Dry the product under vacuum.
Visual Diagrams
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Caption: Role of a scavenger in preventing N-benzylation side product.
Caption: Troubleshooting decision tree for Cbz deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Lactonization of Homoserine During Acidic Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lactonization of homoserine residues during the acidic cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is homoserine lactonization and why does it occur during acidic cleavage?
A1: Homoserine lactonization is an intramolecular cyclization reaction where the side-chain hydroxyl group of a homoserine residue attacks its own C-terminal carboxyl group, forming a stable five-membered ring called a homoserine lactone. This results in a mass loss of 18 Da (the mass of water) in the final peptide product. This reaction is catalyzed by the strong acidic conditions of the cleavage cocktail, typically containing trifluoroacetic acid (TFA). The acidic environment protonates the carboxyl group, making it more susceptible to nucleophilic attack by the side-chain hydroxyl group.
Q2: My mass spectrometry results show a peak that is 18 Da lighter than my target peptide containing homoserine. Is this due to lactonization?
A2: A mass difference of -18 Da is a strong indicator of lactonization, corresponding to the loss of a water molecule. To confirm this, you can analyze the peptide using HPLC-MS/MS. The fragmentation pattern of the lactonized peptide will differ from that of the linear peptide, providing definitive evidence.[1][2][3]
Q3: Can homoserine lactonization occur if my original sequence contained methionine?
A3: Yes. Homoserine and its lactone are common byproducts of cyanogen bromide (CNBr) cleavage at methionine residues.[4][5] Furthermore, during strong acid cleavage (like with TFA or HF), carbocations generated from protecting groups can react with the thioether side chain of a C-terminal methionine, leading to a cyclization that produces a homoserine lactone.[6]
Q4: Are there specific cleavage conditions that are more prone to causing lactonization?
A4: Prolonged exposure to strong acids, elevated temperatures during cleavage, and the absence of effective scavengers can increase the likelihood of homoserine lactonization. The composition of the cleavage cocktail is a critical factor.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and minimizing homoserine lactonization.
Step 1: Problem Identification
-
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak at the expected mass minus 18 Da.
-
Analysis: This suggests the formation of the homoserine lactone. The presence of two peaks on HPLC with the same charge state but different retention times (the lactone is often more hydrophobic) can also be an indicator.
Step 2: Optimizing the Cleavage Cocktail
The choice of cleavage cocktail is the most critical factor in minimizing lactonization. Below is a comparison of common TFA-based cocktails.
Data Presentation: Comparison of Cleavage Cocktails
| Cleavage Cocktail | Composition | Recommended Use & Remarks |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | General-purpose for peptides without highly sensitive residues. May not be sufficient to suppress lactonization in sequences prone to this side reaction.[7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT) | Highly effective for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). The combination of scavengers provides a robust environment to quench carbocations and minimize various side reactions, including lactonization.[8][9][10] |
| "Odorless" Cocktail | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A less pungent alternative to Reagent K, where TIS replaces thioanisole and EDT. It is particularly useful for scavenging trityl cations.[9] |
Recommendation: If lactonization is observed with a standard cocktail, switching to Reagent K is the recommended first step.
Step 3: Modifying Cleavage Conditions
-
Duration: Minimize the cleavage time to the shortest duration necessary for complete removal of protecting groups (typically 1.5-2 hours).[9] Perform a time-course experiment (e.g., analyzing aliquots at 1, 2, and 3 hours) to determine the optimal cleavage time for your specific peptide.
-
Temperature: Perform the cleavage at room temperature. Avoid heating, as it can accelerate the rate of lactonization.
Experimental Protocols
Protocol 1: Standard TFA Cleavage (for Peptides Less Prone to Lactonization)
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh: 9.5 mL TFA, 0.25 mL deionized water, and 0.25 mL Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 1.5-2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolation and Washing: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the peptide pellet under vacuum.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to assess for lactonization.[1][3]
Protocol 2: Minimized Lactonization Cleavage using Reagent K
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K fresh: 8.25 mL TFA, 0.5 mL phenol, 0.5 mL deionized water, 0.5 mL thioanisole, and 0.25 mL 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add Reagent K to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 1.5-2 hours.
-
Peptide Precipitation, Isolation, and Analysis: Follow steps 5-8 from Protocol 1.
Visualizations
Mechanism of Homoserine Lactonization
Note: The DOT script above is a template. To generate the actual image, the IMG SRC paths would need to be replaced with URLs to images of the chemical structures.
Caption: Acid-catalyzed intramolecular esterification of homoserine to form homoserine lactone.
Experimental Workflow for Minimizing Lactonization
Caption: Workflow for acidic cleavage of homoserine-containing peptides to minimize lactonization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting homoserine lactonization.
References
- 1. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Homoserine - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Purification of Peptides Containing Carbobenzoxyhomoserine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of peptides containing Carbobenzoxyhomoserine (Z-hSer).
Frequently Asked Questions (FAQs)
Q1: What is the standard method for purifying peptides containing this compound (Z-hSer)?
A1: The most common and effective method for purifying Z-hSer peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically used, with a mobile phase consisting of a gradient of water and acetonitrile (ACN), both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to ensure sharp, symmetrical peaks.[2][4]
Q2: My peptide is difficult to dissolve before HPLC injection. What should I do?
A2: Peptides containing the Carbobenzoxy (Z) group are often hydrophobic and may exhibit poor solubility in aqueous solutions.[5] First, try dissolving the crude peptide in the initial mobile phase of your HPLC gradient. If solubility remains an issue, you can dissolve the peptide in a minimal amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before diluting it with the mobile phase.[1] For some hydrophobic peptides, using solvents like n-propanol or trifluoroethanol can also be effective, but their compatibility with your HPLC system must be considered.[5][6]
Q3: I am observing a significant impurity with a mass difference of -18 Da from my target peptide. What is this?
A3: A mass loss of 18 Da (the mass of water) strongly suggests the formation of a homoserine lactone. The side-chain hydroxyl group of homoserine can cyclize with the C-terminal carboxyl group, especially under acidic conditions used during cleavage from the synthesis resin.[7] This is a very common side product for C-terminal homoserine-containing peptides. To minimize this, ensure cleavage conditions are optimized and consider that this lactone form will be more hydrophobic and may elute later than the open-chain form in RP-HPLC.
Q4: How can I improve poor peak shape (e.g., tailing or broad peaks) in my chromatogram?
A4: Poor peak shape can result from several factors. Here are some solutions:
-
Secondary Interactions: The peptide may be interacting with residual silanol groups on the HPLC column packing. Using a mobile phase containing 0.1% TFA helps to protonate these silanols and minimize these interactions.[8]
-
Peptide Aggregation: Hydrophobic peptides can aggregate on the column, leading to broad peaks. Try reducing the amount of sample loaded onto the column or raising the separation temperature to improve solubility.
-
Column Overload: Injecting too much peptide can saturate the stationary phase. Reduce the sample concentration or injection volume.
-
Suboptimal Gradient: A steep gradient may not provide adequate separation. Use a shallower gradient around the elution point of your target peptide to improve resolution.[4]
Q5: What are the best analytical methods to confirm the purity and identity of my final Z-hSer peptide?
A5: A combination of analytical RP-HPLC and mass spectrometry (MS) is the standard for confirming purity and identity.[9]
-
Analytical RP-HPLC: Provides a quantitative measure of purity by comparing the peak area of the target peptide to the total area of all peaks in the chromatogram.[9]
-
Mass Spectrometry (LC-MS or MALDI-TOF): Confirms that the molecular weight of the main peak matches the theoretical mass of the desired Z-hSer peptide.[10][11] MS/MS fragmentation can further be used to verify the peptide sequence.[8]
Q6: Can the trifluoroacetic acid (TFA) from the mobile phase be removed from my final peptide?
A6: Yes. Residual TFA from the purification process can be toxic to cells and interfere with biological assays.[12][13] After pooling the pure fractions, lyophilization will remove the bulk of the solvents and TFA.[4] To further reduce TFA content, the peptide can be re-dissolved in an aqueous solution containing a more biologically compatible acid, like hydrochloric acid (HCl), and then re-lyophilized.[14] This process can be repeated several times for efficient counter-ion exchange.[14]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of Z-hSer peptides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | 1. Poor Solubility: Peptide precipitates before or during injection. 2. Aggregation: Peptide forms aggregates that do not behave correctly on the column. 3. Irreversible Binding: The highly hydrophobic peptide binds too strongly to the column.[6] 4. Peptide Loss: Physical loss during sample handling and transfers. | 1. Perform solubility tests with different solvents (e.g., DMSO, DMF, ACN/water mixtures).[5] 2. Reduce sample concentration. Purify at an elevated temperature (e.g., 40-60°C) to disrupt aggregates. 3. Use a column with a less hydrophobic stationary phase (e.g., C8 or C4).[15] Increase the final percentage of organic solvent in your gradient. 4. Ensure careful handling; rinse vials with a strong solvent to recover all material. |
| Multiple Peaks in Chromatogram | 1. Synthesis Impurities: Deletion or truncated sequences from incomplete coupling during synthesis. 2. Side Products: Homoserine lactone formation (-18 Da), deamidation (+1 Da), or oxidation (+16 Da).[8][11] 3. Incomplete Deprotection: Side-chain protecting groups (e.g., tBu, Trt) may not be fully removed during cleavage. 4. Isomers: Racemization of amino acids can lead to diastereomers that may be separated on HPLC.[10] | 1. Optimize solid-phase peptide synthesis (SPPS) protocols. 2. Analyze all major peaks by mass spectrometry to identify them.[11] A shallower gradient can improve the separation of closely eluting species. 3. Review and optimize the cleavage cocktail and reaction time. 4. Use high-purity amino acid derivatives and optimized coupling reagents. |
| Target Peptide Does Not Elute | 1. High Hydrophobicity: The Z-group, along with a hydrophobic sequence, can cause the peptide to bind very strongly to the C18 stationary phase. 2. Precipitation on Column: The peptide may have been soluble in the injection solvent but precipitated when it encountered the initial, more aqueous mobile phase on the column. | 1. Extend the gradient to a higher final percentage of organic solvent (e.g., 95-100% ACN). Consider using a stronger organic solvent like isopropanol in the mobile phase.[16] 2. Ensure the sample is fully dissolved in the initial mobile phase conditions. Increase the starting percentage of organic solvent in your gradient. |
| No Peak Detected | 1. Insoluble Peptide: The peptide did not dissolve in the injection solvent. 2. Sample Degradation: The peptide may be unstable in the prepared solution. 3. Detection Issue: The peptide may not absorb well at the monitored wavelength, or the concentration is too low. | 1. Centrifuge the sample before injection. If a pellet is present, the peptide is not fully dissolved. Try alternative solvents. 2. Analyze the sample by MS immediately after dissolution. Avoid prolonged storage in solution. 3. Monitor at a lower wavelength (210-220 nm) where the peptide backbone absorbs.[2][3] If concentration is low, inject a larger volume or concentrate the sample. |
Summary of Potential Impurities
The following table summarizes common impurities and their corresponding mass differences, which can be identified using mass spectrometry.
| Impurity Type | Description | Mass Difference (Δ Da) |
| Homoserine Lactone | Intramolecular cyclization of C-terminal homoserine. | -18.01 |
| Deletion Sequence | Missing one amino acid from the synthesis. | -(Mass of missing residue) |
| Incomplete Deprotection | A side-chain protecting group (e.g., tert-Butyl) remains. | +56.07 (for tBu) |
| Oxidation | Addition of an oxygen atom, common for Met or Trp residues. | +15.99 |
| Deamidation | Conversion of Asn or Gln to Asp or Glu, respectively. | +0.98 |
Detailed Experimental Protocol
General Protocol for RP-HPLC Purification of a Z-hSer Peptide
This protocol provides a general framework. Specific conditions, especially the gradient, must be optimized for each peptide.
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a suitable solvent. Start with 0.1% TFA in water.
-
If solubility is low, add the minimum required volume of ACN or DMSO to achieve dissolution, then dilute with 0.1% TFA in water.[1]
-
The final sample concentration for preparative HPLC is typically 10-20 mg/mL, but may need to be lower for hydrophobic peptides.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.[1]
-
-
Analytical HPLC Run (Method Development):
-
Column: C18, 3-5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the retention time of the target peptide.
-
Optimization: Based on the scouting run, design a shallower, optimized gradient for the preparative run. For example, if the peptide elutes at 40% B, a preparative gradient might run from 25% to 55% B over 60 minutes.
-
-
Preparative HPLC Run (Purification):
-
Column: C18, 5-10 µm particle size, e.g., 21.2 x 250 mm.
-
Mobile Phase A & B: As above.
-
Flow Rate: Adjust based on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Gradient: Use the optimized gradient developed in the analytical run.
-
Injection & Fraction Collection: Inject the filtered sample onto the equilibrated column. Collect fractions (e.g., 1-minute intervals) as the target peptide begins to elute.
-
-
Fraction Analysis and Post-Purification:
-
Analyze the purity of each collected fraction using the analytical HPLC method.[1]
-
Confirm the identity of the peptide in the pure fractions using Mass Spectrometry.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.[1]
-
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low purity.
Caption: Common side reactions for Z-hSer peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. peptide.com [peptide.com]
- 5. nestgrp.com [nestgrp.com]
- 6. researchgate.net [researchgate.net]
- 7. A new chemical approach to differentiate carboxy terminal peptide fragments in cyanogen bromide digests of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. lcms.cz [lcms.cz]
- 12. genscript.com [genscript.com]
- 13. genscript.com [genscript.com]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 16. pdf.dutscher.com [pdf.dutscher.com]
Impact of steric hindrance of Cbz-homoserine on coupling efficiency.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of steric hindrance of Carboxybenzyl-Homoserine (Cbz-Hse) on peptide coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does Cbz-homoserine contribute to it?
A1: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups at or near a reacting site physically obstructs an incoming reagent. In the case of Cbz-homoserine, hindrance arises from two main sources: the bulky benzyloxycarbonyl (Cbz) protecting group on the α-amino group and the spatial bulk of the homoserine side chain itself. This combined bulk can slow down the rate of peptide bond formation and may lead to incomplete reactions.[1]
Q2: What are the primary challenges encountered when coupling Cbz-homoserine?
A2: The primary challenges are lower coupling efficiency and the potential for side reactions. The steric bulk can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain, requiring more potent coupling reagents or longer reaction times.[2] Additionally, the γ-hydroxyl group on the homoserine side chain can lead to side reactions, such as lactonization, especially under acidic conditions, which can terminate the peptide chain extension.[3][4]
Q3: How does the coupling efficiency of Cbz-homoserine compare to other amino acids?
A3: While direct quantitative data for Cbz-homoserine is limited, its coupling efficiency is expected to be lower than that of simple amino acids like Alanine or Glycine. It falls into the category of sterically hindered or side-chain reactive amino acids. The bulky Cbz group, similar to other large protecting groups like Fmoc and Boc, contributes to this challenge.[5][6] The efficiency is generally sequence-dependent and can be particularly low when coupling to another bulky residue.[7]
Q4: What side reactions are associated with homoserine derivatives in peptide synthesis?
A4: The most significant side reaction for homoserine is intramolecular cyclization of its γ-hydroxyl group, which forms a stable lactone.[3] This is a chain-terminating reaction that reduces the yield of the desired peptide. While often discussed in the context of final cleavage under strong acid, the potential for this side reaction should be considered during coupling, especially if acidic conditions are present.[4][8] Protecting the side-chain hydroxyl group can mitigate this issue.
Troubleshooting Guide
Issue: Low or Incomplete Coupling of Cbz-Homoserine (e.g., positive Kaiser or TNBS test)
| Potential Cause | Recommended Solution | Explanation |
| Insufficient Reagent Activity | Switch to a more potent coupling reagent such as HATU, HBTU, HCTU, or PyAOP.[2] | Standard carbodiimide reagents (DCC, DIC) may not be sufficiently reactive to overcome the steric hindrance. Uronium/aminium salts (HATU, HBTU) are generally more effective for challenging couplings.[2] |
| Steric Hindrance | 1. Increase reaction time (e.g., from 1-2 hours to 4 hours or overnight).2. Perform a "double coupling" by repeating the coupling step with fresh reagents.[7]3. Increase the concentration of the amino acid and coupling reagent solutions.[7] | Extended time or a second coupling cycle provides more opportunities for the reaction to proceed to completion. Higher concentrations increase the probability of molecular interactions. |
| Peptide Aggregation | 1. Switch to a more solubilizing solvent like NMP or use a DMF/DCM mixture.2. Incorporate structure-breaking elements like pseudoproline dipeptides in the sequence if possible.[8] | On-resin aggregation can block reactive sites. Changing the solvent can disrupt secondary structures causing aggregation, improving reaction kinetics. |
| Side-Chain Reactivity | Protect the γ-hydroxyl group of homoserine with a suitable protecting group (e.g., tert-butyl or benzyl ether) prior to coupling. | This prevents potential intramolecular side reactions like lactonization, ensuring the hydroxyl group does not interfere with the main peptide bond formation. |
Data Presentation
Table 1: Comparative Coupling Efficiency and Challenges of Amino Acids in SPPS
This table provides a generalized comparison based on established principles of solid-phase peptide synthesis (SPPS). Efficiency can be sequence-dependent.
| Amino Acid Category | Representative Amino Acids | Typical Coupling Efficiency | Primary Challenges & Side Reactions |
| High Efficiency | Ala, Gly, Leu | >99% | Minimal under standard conditions.[3] |
| Sterically Hindered | Ile, Val, Thr | 98-99% | Slower reaction kinetics requiring extended coupling times or more potent activating agents.[2][3] |
| Side-Chain Reactive (Hydroxyl) | Ser, Thr, Hse | 98-99% | For Hse: Intramolecular cyclization (lactonization).[3][4]For Ser/Thr: O-acylation of the side-chain hydroxyl group. |
| Side-Chain Reactive (Other) | Asp, Asn, Gln, Arg | Variable | Aspartimide formation (Asp), dehydration (Asn, Gln), side-chain modification (Arg).[3][8] |
Experimental Protocols
Protocol 1: Standard Coupling of Cbz-Homoserine using HBTU/HOBt
This protocol details a single coupling cycle for adding Cbz-homoserine to a growing peptide chain on a solid support (e.g., Rink Amide resin).
1. Resin Preparation & Deprotection:
- Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
- Remove the N-terminal Fmoc protecting group by treating the resin with a 20% piperidine in DMF solution for 5 minutes, followed by a second treatment for 15 minutes.
- Wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x) to remove residual piperidine and byproducts.
2. Amino Acid Activation:
- In a separate vessel, dissolve Cbz-L-homoserine (3 equivalents relative to resin loading).
- Add HBTU (2.9 equivalents) and HOBt (3 equivalents).
- Dissolve the mixture in a minimal amount of DMF.
- Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution and vortex for 2-5 minutes to pre-activate.
3. Coupling Reaction:
- Add the activated Cbz-homoserine solution to the deprotected peptide-resin.
- Agitate the mixture at room temperature for 2-4 hours. The extended time is recommended due to steric hindrance.
4. Monitoring and Washing:
- Perform a qualitative test (e.g., Kaiser test) to check for reaction completion.[9] A negative result (yellow beads) indicates complete coupling.
- If the test is positive (blue beads), wash the resin with DMF and perform a second coupling (re-run steps 2 and 3).
- If the coupling is complete, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
5. Capping (Optional):
- If unreacted amines persist after a second coupling, cap them to prevent the formation of deletion sequences. Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 5% Ac₂O, 5% DIEA in DMF) for 30 minutes.
Visualizations
Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for incomplete Cbz-homoserine coupling.
References
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Cbz-Homoserine and Boc-Homoserine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids like homoserine into peptides is a key strategy for developing novel therapeutics with enhanced stability and biological activity. The choice of protecting group for the α-amine of homoserine is a critical parameter in solid-phase peptide synthesis (SPPS), directly impacting coupling efficiency, potential side reactions, and the overall success of the synthesis. This guide provides an objective comparison of two commonly used urethane-type protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), for the incorporation of homoserine in SPPS.
At a Glance: Cbz vs. Boc Protecting Groups
The fundamental difference between Cbz-homoserine and Boc-homoserine lies in their deprotection chemistry, which dictates their compatibility with different SPPS strategies.
| Feature | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) |
| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |
| Orthogonality to Boc | Yes | N/A |
| Orthogonality to Fmoc | Yes | Yes |
| Stability | Stable to acidic and basic conditions. | Stable to basic conditions and catalytic hydrogenolysis. |
| Key Advantage | Orthogonal to acid-labile side-chain protecting groups. | Facile deprotection with TFA, compatible with standard Boc-SPPS. |
| Potential Challenge | Requires a metal catalyst for deprotection which can be challenging on solid support. | Repetitive acid treatment can lead to side reactions. |
Performance in Solid-Phase Peptide Synthesis
While direct, head-to-head quantitative comparisons of Cbz-homoserine and Boc-homoserine in SPPS are scarce in recent literature, a comparative analysis can be inferred from the known properties of these protecting groups and their application with other amino acids.
Coupling Efficiency
The coupling efficiency of both Cbz-homoserine and Boc-homoserine is influenced by steric hindrance. For sterically demanding couplings, the use of potent activating agents is recommended.
Quantitative Data Summary (Representative)
| Amino Acid Derivative | Coupling Reagent | Activation Time | Typical Coupling Efficiency | Reference |
| Boc-Homoserine | HBTU/HOBt | 2-5 min | >98% | [1] |
| Boc-Homoserine | HATU | 2-5 min | >99% | [1] |
| Cbz-Amino Acids (general) | HBTU/HATU | 1-2 min | Generally high, but can be sequence-dependent | Inferred from[1] |
Note: The coupling efficiency for Cbz-homoserine is expected to be comparable to other Cbz-protected amino acids but may require optimization depending on the peptide sequence.
Side Reactions
The primary side reaction of concern for homoserine in SPPS is the formation of a γ-lactone. This intramolecular cyclization can occur under acidic conditions, particularly during the final cleavage from the resin.
-
For Boc-homoserine , the repetitive use of TFA for Boc deprotection throughout the synthesis does not typically induce significant lactonization. However, the strong acidic conditions of final cleavage (e.g., with HF or high concentrations of TFA) can promote this side reaction.[1]
-
For Cbz-homoserine , since the Cbz group is stable to TFA, its use in a Boc-SPPS strategy for specific modifications would not contribute to lactonization during the cycles. The final deprotection via catalytic hydrogenolysis is performed under neutral conditions, thus avoiding acid-induced lactonization.
Another potential side reaction for homoserine is O-acylation of the side-chain hydroxyl group. To mitigate this, it is highly recommended to use homoserine with its side-chain protected, for instance, as a benzyl ether (Bzl).
Experimental Protocols
Boc-Homoserine Coupling Protocol (HBTU/HOBt Activation)
This protocol outlines a standard procedure for coupling Boc-homoserine in a manual or automated SPPS workflow.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
Neutralization: Treat the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Washing: Wash the resin with DCM (3x).
-
Coupling:
-
In a separate vessel, dissolve Boc-homoserine (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Monitor the reaction completion using a qualitative method like the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Cbz-Homoserine Deprotection Protocol (Catalytic Transfer Hydrogenolysis on Solid Support)
This protocol describes a general procedure for the deprotection of a Cbz group on a peptide-resin.
-
Resin Swelling: Swell the Cbz-protected peptide-resin in a suitable solvent like NMP or DMF.
-
Washing: Wash the resin with the reaction solvent.
-
Deprotection:
-
Prepare a solution of a hydrogen donor, such as ammonium formate (10 equivalents), in the reaction solvent.
-
Add the hydrogen donor solution to the resin.
-
Carefully add the Palladium on carbon (Pd/C) catalyst (typically 10% w/w of the resin) to the resin suspension.
-
Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight and should be monitored.
-
-
Monitoring: The reaction progress can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.
-
Catalyst Removal: After completion, thoroughly wash the resin with the reaction solvent, followed by alternating washes with water and organic solvents to remove the catalyst and byproducts.
Workflow and Pathway Diagrams
Caption: General workflow for a Boc-Homoserine coupling cycle in SPPS.
Caption: On-resin deprotection of a Cbz group via catalytic transfer hydrogenolysis.
Conclusion and Recommendations
The choice between Cbz-homoserine and Boc-homoserine for SPPS depends on the overall synthetic strategy.
-
Boc-homoserine is the standard choice for routine Boc-SPPS due to its compatibility with the established workflow. To minimize side reactions, particularly lactonization and O-acylation, the use of Boc-Homoserine(Bzl)-OH is strongly recommended.
-
Cbz-homoserine offers a valuable orthogonal protecting group strategy. It is ideal when acid-sensitive modifications are present in the peptide or when a specific segment of the peptide needs to be deprotected while the rest remains protected with acid-labile groups. However, the practicalities of performing catalytic hydrogenation on a solid support, including catalyst handling and removal, need to be carefully considered.
For most standard peptide synthesis, the well-established protocols for Boc-protected amino acids make Boc-Homoserine(Bzl)-OH the more straightforward and often preferred reagent. The use of Cbz-homoserine should be reserved for syntheses where its unique orthogonality is a specific requirement of the synthetic design.
References
Fmoc-Homoserine vs. Cbz-Homoserine: A Comprehensive Comparative Analysis for Peptide Synthesis
In the realm of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, influencing yield, purity, and the overall efficiency of the synthetic process. Homoserine, a non-proteinogenic amino acid, is a valuable building block for introducing conformational constraints and functional modifications into peptides. The choice between the two most common Nα-protecting groups for homoserine, 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz), dictates the synthetic strategy and can have significant implications for the final product. This guide provides a detailed comparative analysis of Fmoc-homoserine and Cbz-homoserine, offering researchers, scientists, and drug development professionals a data-driven basis for selecting the optimal reagent for their specific application.
At a Glance: Key Differences and Applications
Fmoc-homoserine is the protecting group of choice for modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[1][2] This strategy is highly amenable to automation and generally results in high repetitive yields.[] In contrast, Cbz-homoserine is predominantly utilized in solution-phase peptide synthesis.[2] Its removal via catalytic hydrogenolysis offers an orthogonal deprotection strategy to both acid- and base-labile groups, providing flexibility in the synthesis of complex peptide fragments.[2]
Performance and Experimental Data
A direct head-to-head comparison of Fmoc- and Cbz-homoserine under identical conditions is challenging due to their preferential use in different synthetic methodologies. However, a comparative analysis of their performance based on typical outcomes in their respective applications is presented below.
| Parameter | Fmoc-Homoserine (in SPPS) | Cbz-Homoserine (in Solution-Phase) | Rationale and Remarks |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis | Fmoc chemistry is the gold standard for automated SPPS due to its mild, repetitive deprotection cycles.[1][] Cbz is well-suited for the synthesis of peptide fragments in solution.[2] |
| Deprotection Condition | 20% Piperidine in DMF (mild base) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/acetic acid) | The mild basic deprotection of Fmoc is a key advantage in SPPS, preserving acid-labile side-chain protecting groups.[4][5] Cbz deprotection by hydrogenolysis is also mild but less compatible with automated SPPS.[2] |
| Typical Coupling Efficiency | >99% per cycle | Variable, typically 80-95% per step | The efficiency in SPPS is consistently high due to the use of excess reagents.[] Solution-phase coupling yields can be more variable and require careful optimization.[6] |
| Overall Yield | Sequence-dependent, generally high for peptides up to 50 residues | Generally lower for long peptides due to purification losses at each step | High repetitive yields in SPPS contribute to good overall yields of the final peptide.[][7] |
| Purity of Crude Product | Sequence-dependent, often requires purification | Variable, requires purification after each step | Purity in SPPS is influenced by the success of each coupling and deprotection step.[7] |
| Key Side Reaction | Homoserine Lactone Formation: Low risk under standard basic deprotection conditions.[4] Diketopiperazine Formation: Possible at the dipeptide stage.[8] | Homoserine Lactone Formation: Can be promoted by acidic conditions if used for deprotection.[4][8] | The primary alcohol of the homoserine side chain can undergo intramolecular cyclization to form a stable lactone. This is more pronounced under acidic conditions.[4] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Homoserine in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for the coupling of Fmoc-homoserine onto a solid support during SPPS.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-Hse(Trt)-OH
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Hse(Trt)-OH (3 equivalents) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Monitor the reaction completion using the Kaiser test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Protocol 2: Coupling of Cbz-Homoserine in Solution-Phase Peptide Synthesis
This protocol describes a typical coupling reaction using Cbz-homoserine in a solution-phase synthesis.
Materials:
-
Cbz-Hse-OH
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., EDC·HCl, HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl, saturated NaHCO₃ solution, and brine
Procedure:
-
Reactant Dissolution: Dissolve Cbz-Hse-OH (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in an appropriate solvent (e.g., DCM or DMF).
-
Neutralization: Add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt.
-
Coupling Reagent Addition: Add HOBt (1.1 equivalents) and EDC·HCl (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography.
Mandatory Visualizations
Caption: Workflow for Fmoc-SPPS of a homoserine-containing peptide.
Caption: General workflow for solution-phase synthesis using Cbz-homoserine.
Caption: Mechanism of acid-catalyzed homoserine lactone formation.
Conclusion
The choice between Fmoc-homoserine and Cbz-homoserine is fundamentally a choice between synthetic strategies. For the routine synthesis of peptides, particularly longer sequences, and for syntheses amenable to automation, Fmoc-homoserine is the superior choice due to the mild and highly efficient nature of Fmoc-SPPS.[1][] The risk of homoserine lactone formation is also minimized under the standard basic deprotection conditions of the Fmoc strategy.[4]
Cbz-homoserine remains a valuable reagent for solution-phase synthesis, especially for the preparation of smaller peptide fragments that may be difficult to synthesize on a solid support or when a specific orthogonal protection scheme is required. While the yields in solution-phase synthesis can be lower and the process more labor-intensive, it offers flexibility for complex synthetic routes. Researchers and drug development professionals should carefully consider the scale of their synthesis, the desired peptide length, and the overall synthetic strategy when selecting between these two protected forms of homoserine.
References
A Comparative Analysis of Protected Homoserine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient incorporation of non-standard amino acids like homoserine is crucial for the design of novel peptides with enhanced biological activity and stability. The choice of protecting group for the homoserine side-chain hydroxyl function is a critical parameter influencing coupling efficiency and minimizing side reactions. This guide provides an objective comparison of commonly used protected homoserine derivatives, supported by established principles of solid-phase peptide synthesis (SPPS) and detailed experimental protocols for assessing coupling outcomes.
The selection of a side-chain protecting group for homoserine in Fmoc-based solid-phase peptide synthesis is a balance between ensuring stability during chain elongation and enabling efficient, side-reaction-free deprotection at the final cleavage stage. The two most common protecting groups for the hydroxyl side chain of homoserine are the Trityl (Trt) and tert-Butyl (tBu) groups. While direct, quantitative comparative studies on the coupling efficiency of these specific derivatives are not extensively reported under identical conditions, a comparison can be made based on their inherent chemical properties and established knowledge of SPPS.
A primary challenge during the synthesis of peptides containing homoserine is the potential for lactone formation. This intramolecular cyclization of the γ-hydroxyl group can compete with the desired peptide bond formation, leading to reduced yield and purification challenges. The choice of protecting group and the overall synthetic strategy play a significant role in mitigating this side reaction.
Comparative Overview of Protected Homoserine Derivatives
The following table summarizes the key characteristics of Fmoc-Hse(Trt)-OH and Fmoc-Hse(tBu)-OH, two common derivatives used in peptide synthesis.
| Feature | Fmoc-Hse(Trt)-OH | Fmoc-Hse(tBu)-OH |
| Protecting Group | Trityl (Triphenylmethyl) | tert-Butyl |
| Steric Hindrance | High | Moderate |
| Cleavage Conditions | Mildly acidic (e.g., 1-5% TFA in DCM) | Strongly acidic (e.g., high concentration of TFA) |
| Potential for Side Reactions | The bulky trityl group can sometimes lead to incomplete coupling, especially with sterically hindered amino acids. | The tBu group is generally stable but its removal with strong acid can promote side reactions in sensitive peptides. |
| Solubility | The trityl group can enhance the solubility of the amino acid derivative in organic solvents used in SPPS.[1] | Good solubility in standard SPPS solvents. |
| Orthogonality | The Trt group can be selectively removed on-resin, allowing for side-chain modification. | The tBu group is removed during the final cleavage with TFA, along with other tBu-based protecting groups.[2] |
Experimental Protocols
To empirically determine the coupling efficiency of different protected homoserine derivatives, the following experimental protocols can be employed.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a standard manual coupling cycle for incorporating a protected homoserine derivative into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected homoserine derivative (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF. Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For sequences known to be difficult, the coupling time can be extended.
-
Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times).
-
Monitoring the Coupling: Perform a qualitative Kaiser test on a small sample of the resin to check for the presence of free primary amines.[3][4]
Protocol 2: Qualitative Assessment of Coupling Efficiency (Kaiser Test)
The Kaiser test is a colorimetric assay to detect free primary amines.[3][4]
-
Sample Preparation: Take a small sample of resin beads (a few beads) from the reaction vessel after the coupling and washing steps.
-
Reagent Addition: To the resin sample in a small test tube, add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol).
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
Protocol 3: Quantitative Assessment of Coupling Efficiency by HPLC
For a quantitative measure, a small amount of the peptide is cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC).
-
Sample Cleavage: After the coupling step, a small aliquot of the peptide-resin is dried. A cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) is added to the resin to cleave the peptide and remove side-chain protecting groups.
-
Peptide Precipitation and Preparation: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The dried peptide is then dissolved in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile) is employed.
-
Detection: The peptide elution is monitored by UV absorbance at 214 nm or 220 nm.
-
-
Data Analysis: The coupling efficiency is determined by comparing the peak area of the desired full-length peptide to the peak areas of any deletion sequences (peptides where the homoserine derivative failed to couple).
Visualization of Experimental Workflow and Logic
The following diagrams, created using Graphviz, illustrate the key processes described.
Caption: Workflow for SPPS and coupling efficiency assessment.
Caption: Factors influencing the choice of protected homoserine.
Conclusion
The choice between Trt and tBu protection for the homoserine side chain depends on the specific requirements of the peptide synthesis. The Trityl group offers the advantage of milder cleavage conditions and the potential for on-resin side-chain modification, but its bulkiness may negatively impact coupling efficiency in sterically demanding sequences. Conversely, the tert-Butyl group is less sterically hindering but requires strong acid for removal, which could be detrimental to sensitive peptides. For routine synthesis, both derivatives can be used effectively with optimized coupling protocols. It is recommended to perform small-scale test couplings and monitor the reaction progress closely to determine the optimal conditions for a specific peptide sequence. The protocols provided in this guide offer a framework for such empirical optimization, enabling researchers to make informed decisions and achieve successful synthesis of homoserine-containing peptides.
References
The Impact of Carbobenzoxyhomoserine on Peptide Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Carbobenzoxyhomoserine, a derivative of the non-proteinogenic amino acid homoserine, introduces a bulky, aromatic carbobenzoxy (Cbz or Z) group. This modification can significantly influence peptide conformation, receptor binding affinity, and enzymatic resistance. This guide provides a comparative analysis of the structural effects of this compound incorporation, supported by established experimental protocols and illustrative diagrams.
Structural Comparison: Native Peptide vs. This compound-Containing Peptide
The introduction of the carbobenzoxy group on the homoserine side chain can induce notable changes in the local and global conformation of a peptide. The bulky and hydrophobic nature of the benzyloxycarbonyl group can lead to steric hindrance and new non-covalent interactions, influencing the peptide backbone's dihedral angles and overall secondary structure.
While direct comparative structural data for a specific peptide with and without this compound is not extensively published, we can extrapolate the likely effects based on studies of other bulky and protected amino acids. The following table presents a hypothetical comparison of key structural parameters.
| Structural Parameter | Native Peptide (with Homoserine) | This compound-Peptide | Rationale for Change |
| Secondary Structure | Predominantly random coil or native conformation (e.g., α-helix, β-sheet) | Potential disruption of α-helices and β-sheets; induction of turns or localized disordered regions. | The bulky Cbz group can sterically clash with neighboring residues, disrupting the regular hydrogen bonding patterns required for canonical secondary structures. |
| Backbone Dihedral Angles (Φ, Ψ) | Reside within allowed regions of the Ramachandran plot for the specific secondary structure. | Shifted towards regions corresponding to more extended or turn-like conformations. | Steric hindrance from the Cbz group restricts the conformational freedom of the peptide backbone, favoring more open structures. |
| Side Chain Conformation (χ angles) | Flexible, dictated by local environment and interactions. | Restricted rotation due to the large Cbz group. May engage in intramolecular hydrophobic interactions. | The carbobenzoxy group itself has limited rotational freedom and can influence the orientation of neighboring side chains. |
| Solvent Accessible Surface Area (SASA) | Higher, with the hydrophilic homoserine side chain exposed to solvent. | Lower in the vicinity of the modification, as the hydrophobic Cbz group may be buried to minimize contact with water. | The hydrophobic collapse around the Cbz group can shield a portion of the peptide from the solvent. |
| Receptor Binding Affinity (Kd) | Baseline affinity for its target. | May increase or decrease depending on the specific interactions. | If the Cbz group makes favorable hydrophobic or aromatic interactions with the binding pocket, affinity can increase. Conversely, steric clashes can decrease affinity. |
Experimental Protocols
To empirically determine the structural effects of this compound incorporation, a combination of peptide synthesis and biophysical characterization techniques is employed.
Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used method for SPPS that is compatible with the incorporation of modified amino acids like Fmoc-L-Homoserine(Cbz)-OH.[1][2][3]
Materials:
-
Fmoc-Rink Amide resin or other suitable solid support.
-
Fmoc-protected amino acids, including Fmoc-L-Homoserine(Cbz)-OH.
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane).
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water.[1]
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (including Fmoc-L-Homoserine(Cbz)-OH) by dissolving it with the coupling reagent (e.g., HBTU) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, remove the final Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (except for the Cbz group on homoserine if desired).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[4][5][6]
Materials:
-
Purified peptide (native and modified).
-
CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Quartz cuvette with a suitable path length (e.g., 1 mm for far-UV CD).
-
CD spectropolarimeter.
Procedure:
-
Sample Preparation: Dissolve the peptides in the CD-transparent buffer to a final concentration of approximately 0.1-0.2 mg/mL.
-
Instrument Setup: Set the spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm).
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of each peptide sample.
-
Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the buffer baseline from the sample spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
-
Analysis: Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including three-dimensional structure and dynamics.[7][8][9]
Materials:
-
Purified peptide (native and modified), potentially isotopically labeled (¹⁵N, ¹³C).
-
NMR buffer (e.g., 90% H₂O/10% D₂O phosphate buffer, pH 6.0).
-
High-field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-1.0 mM.
-
Data Acquisition:
-
Resonance Assignment: Assign the chemical shifts of all protons and other relevant nuclei to their respective atoms in the peptide sequence.
-
Structural Restraint Generation:
-
From the NOESY spectrum, derive inter-proton distance restraints.
-
From scalar coupling constants (e.g., ³J(HN,Hα)), derive dihedral angle restraints.
-
-
Structure Calculation: Use molecular dynamics and simulated annealing software to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
Structure Validation and Comparison: Validate the quality of the calculated structures and compare the ensembles for the native and modified peptides to identify conformational differences.
Visualizations
Chemical Structures
A comparison of the chemical structures of the side chains of Homoserine and this compound.
Experimental Workflow
Workflow for the synthesis and structural analysis of modified peptides.
Conceptual Impact on Peptide Structure
Conceptual diagram of the effect of this compound incorporation on peptide structure and function.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Orthogonality of Cbz Protection in the Presence of Boc and Fmoc Groups: A Comparative Guide
In the landscape of synthetic organic chemistry, particularly in peptide synthesis and the creation of complex molecules for drug development, the strategic use of protecting groups is paramount. The ability to selectively unmask a reactive functional group in the presence of others, a concept known as orthogonality, is a cornerstone of modern synthetic strategies.[1] This guide provides a detailed comparison of the Carboxybenzyl (Cbz) protecting group's orthogonality in the context of two other widely used amine protecting groups: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). This analysis is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.
The selection of a protecting group strategy is dictated by the chemical lability of the groups themselves.[2] The Cbz, Boc, and Fmoc groups form a powerful orthogonal set due to their distinct deprotection conditions: Cbz is typically removed by catalytic hydrogenolysis, Boc is labile under acidic conditions, and Fmoc is removed with a base.[1][2][3] This differential reactivity allows for the sequential and selective deprotection of amines, enabling the synthesis of complex molecular architectures.[1]
Comparative Deprotection Data
The efficiency and selectivity of deprotection are critical metrics for any protecting group strategy. The following table summarizes typical experimental conditions and outcomes for the removal of Cbz, Boc, and Fmoc groups, highlighting their orthogonality.
| Protecting Group | Deprotection Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Orthogonality Notes |
| Cbz | H₂, 10% Pd/C in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95% | Orthogonal to Boc and Fmoc groups.[4][5] |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-4 hours | Variable (70-90%) | Not orthogonal to other acid-labile groups.[5][6] Cbz and Fmoc are stable under these conditions.[7] |
| Fmoc | 20% Piperidine in N,N-Dimethylformamide (DMF) | 15-30 minutes | >95% | Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.[2][8] |
Logical Workflow for Selective Deprotection
The choice of which protecting group to remove first depends on the overall synthetic plan. The following diagram illustrates the decision-making process for the selective deprotection of a multifunctional compound protected with Cbz, Boc, and Fmoc groups.
Caption: A flowchart illustrating the selective deprotection strategies for Cbz, Boc, and Fmoc groups.
Experimental Protocols
The following are detailed protocols for the selective deprotection of Cbz, Boc, and Fmoc groups. These procedures are generalized and may require optimization based on the specific substrate.
Protocol 1: Selective Deprotection of Cbz via Catalytic Hydrogenolysis
This method is highly efficient for Cbz removal while leaving Boc and Fmoc groups intact.[4]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad or syringe filter)
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent such as MeOH or EtOH (10 mL) in a reaction flask.[4]
-
Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate) to the solution.[4]
-
Seal the flask, evacuate the air, and then backfill with hydrogen gas. Repeat this purge cycle three times.[4]
-
Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature.[4]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).[4]
-
Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as needed.
Protocol 2: Selective Deprotection of Boc under Acidic Conditions
This protocol is effective for removing the Boc group without affecting Cbz or Fmoc groups.[6][7]
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add TFA to the solution (a common concentration is 25-50% TFA in DCM).
-
Stir the reaction mixture at room temperature.[6]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[6]
-
The deprotected amine is often obtained as a TFA salt, which can be used directly or neutralized in a subsequent step.
Protocol 3: Selective Deprotection of Fmoc under Basic Conditions
This method selectively removes the Fmoc group in the presence of Boc and Cbz.[8][9]
Materials:
-
Fmoc-protected substrate
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Reaction flask
-
Stirring apparatus
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).[8][9]
-
Stir the reaction mixture at room temperature. Deprotection is usually rapid, often complete within 15-30 minutes.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be taken to the next step directly, or the product can be isolated by precipitation with a non-polar solvent like diethyl ether followed by filtration.
Conclusion
The orthogonality of the Cbz, Boc, and Fmoc protecting groups is a well-established and powerful tool in modern organic synthesis. The distinct chemical conditions required for their removal—catalytic hydrogenolysis for Cbz, acid for Boc, and base for Fmoc—allow for their selective and sequential deprotection. This guide provides the foundational knowledge, comparative data, and detailed protocols necessary for researchers to effectively implement these protecting groups in their synthetic strategies, enabling the efficient construction of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
Mass Spectrometry Analysis of Peptides Containing Homoserine: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate characterization of peptides is paramount. Peptides containing homoserine (Hse) or its C-terminal lactone (Hsl) are frequently encountered, particularly after cyanogen bromide (CNBr) cleavage of proteins at methionine residues. The unique chemical properties of homoserine present both opportunities and challenges for mass spectrometry-based analysis. This guide provides an objective comparison of common mass spectrometry fragmentation techniques, chemical derivatization strategies, and alternative analytical methods for these peptides, supported by established principles and experimental approaches.
Comparison of Fragmentation Methods for Homoserine-Containing Peptides
The choice of fragmentation method is critical for obtaining complete and unambiguous sequence information from peptides containing homoserine. The three most common techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.
Data Presentation: Comparison of Fragmentation Techniques
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Fragmentation Mechanism | Low-energy collisions with inert gas, leading to cleavage of the peptide backbone amide bonds. | Higher-energy collisions in a separate cell, resulting in more extensive fragmentation. | Electron transfer from a radical anion to the peptide cation, inducing cleavage of the N-Cα bond. |
| Suitability for Doubly Charged Peptides | High | Very High | Moderate |
| Suitability for Highly Charged Peptides | Low | Moderate | Very High |
| Preservation of Labile Modifications | Poor (can lead to neutral loss of the homoserine side chain) | Moderate | Excellent |
| Sequence Coverage | Can be incomplete, especially for longer peptides. | Generally provides higher sequence coverage than CID. | Often provides the most extensive sequence coverage, especially for larger peptides. |
| Characteristic Fragmentation of Hsl | Potential for neutral loss of the lactone ring. | Similar to CID but with potentially more prominent side-chain fragmentation. | The lactone ring is generally preserved. |
Fragmentation Pathways of Homoserine-Containing Peptides
The fragmentation behavior of a peptide is influenced by the presence of homoserine or its lactone. Understanding these pathways is key to interpreting the resulting mass spectra.
Peptides with C-terminal Homoserine Lactone
CNBr cleavage of a protein at a methionine residue results in a peptide with a C-terminal homoserine lactone. Under CID and HCD, in addition to the expected b- and y-ion series, a neutral loss from the C-terminus corresponding to the lactone moiety can sometimes be observed. In contrast, ETD is expected to preserve the lactone ring, providing clearer C-terminal sequence information through the z-ion series.
Peptides with Internal Homoserine
For peptides containing an internal homoserine residue, the hydroxyl group on the side chain can influence fragmentation. In CID and HCD, this can lead to a neutral loss of water. ETD, being a non-ergodic fragmentation method, is less likely to induce such side-chain fragmentation and will preferentially cleave the peptide backbone, preserving the homoserine residue.
Chemical Derivatization and Alternative Methods
Chemical derivatization can be employed to improve the detection of homoserine-containing peptides or to differentiate them from other peptides in a complex mixture.
Data Presentation: Comparison of Analytical Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Partial Hydrolysis of Homoserine Lactone | Incubation in a mildly basic buffer opens the lactone ring to the free acid, resulting in an 18 Da mass shift. | Allows for the differentiation of internal CNBr peptides (which will appear as doublets) from the C-terminal peptide of the original protein (which will be a singlet). | Requires an additional sample preparation step. |
| Carboxypeptidase Treatment | Carboxypeptidases sequentially cleave amino acids from the C-terminus of a peptide. | Can be used to confirm the C-terminal sequence of a protein after CNBr cleavage, as only the true C-terminal peptide will be digested. | Requires careful control of digestion time and can be difficult to interpret for peptides with multiple acidic or basic residues at the C-terminus. |
| Derivatization of the Hydroxyl Group | The hydroxyl group of an internal homoserine can be chemically modified. | Can be used to introduce a fixed charge for improved ionization or a reporter group for quantification. | May introduce unwanted side reactions and complicates data analysis. |
Experimental Protocols
Protein Digestion with Cyanogen Bromide
-
Protein Solubilization : Dissolve the protein in 70% (v/v) formic acid.
-
Reduction and Alkylation (Optional but Recommended) : To prevent disulfide bond reformation, reduce the protein with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
CNBr Cleavage : Add a 100-fold molar excess of CNBr (dissolved in acetonitrile) over methionine residues to the protein solution.
-
Incubation : Incubate the reaction mixture in the dark at room temperature for 12-24 hours.
-
Reaction Quenching : Dilute the reaction mixture with 10 volumes of deionized water and lyophilize to remove the reagents.
-
Sample Preparation for MS : Resuspend the lyophilized peptides in an appropriate solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).
Mass Spectrometry Analysis
-
Chromatography : Separate the peptide mixture using reverse-phase liquid chromatography (LC) with a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry : Analyze the eluting peptides on a mass spectrometer equipped with CID, HCD, and ETD capabilities.
-
Data Acquisition :
-
CID/HCD : Acquire MS/MS spectra for doubly and triply charged precursor ions.
-
ETD : Acquire MS/MS spectra for precursor ions with a charge state of +3 or higher.
-
A decision-tree approach, where the fragmentation method is chosen based on the charge state and m/z of the precursor ion, can be highly effective.[1]
-
Partial Hydrolysis of Homoserine Lactone
-
Peptide Resuspension : Resuspend the CNBr-digested peptide mixture in a slightly basic buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).
-
Incubation : Incubate at 37°C for 1-2 hours.
-
Acidification : Acidify the sample with formic acid to stop the reaction.
-
MS Analysis : Analyze the sample by MALDI-TOF MS or LC-MS to identify singlet peaks (C-terminal peptide) and doublet peaks (internal peptides).
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of a protein to identify its C-terminal peptide after CNBr cleavage.
Conclusion
The analysis of peptides containing homoserine and its lactone is a common requirement in proteomics. A thorough understanding of the behavior of these peptides under different mass spectrometric conditions is essential for accurate and comprehensive characterization. While CID and HCD are effective for many homoserine-containing peptides, ETD offers significant advantages, particularly for larger peptides and those with multiple charges. Chemical derivatization and enzymatic methods provide complementary tools for identifying and sequencing these important molecules. By selecting the appropriate combination of these techniques, researchers can confidently elucidate the sequences of homoserine-containing peptides and gain deeper insights into protein structure and function.
References
Comparative study of deprotection methods for Cbz-protected peptides.
A Comparative Guide to Deprotection Methods for Cbz-Protected Peptides
For researchers, scientists, and drug development professionals in the field of peptide synthesis, the choice of a suitable protecting group and its subsequent removal are critical steps that can significantly impact the success of a synthetic strategy. The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone in peptide chemistry due to its stability and the variety of methods available for its cleavage.[1][2] This guide provides an objective comparison of the most common deprotection methods for Cbz-protected peptides, supported by experimental data and detailed protocols to assist in selecting the optimal strategy.
The primary methods for Cbz group removal can be categorized as catalytic hydrogenolysis and acidolysis.[1][3] The selection of a method is dictated by the substrate's molecular architecture, particularly the presence of other sensitive functional groups, and the desired reaction scale.[1]
Comparative Data of Cbz Deprotection Methods
The following table summarizes quantitative data for various Cbz deprotection methods, offering a clear comparison of their efficiency and conditions.
| Method Category | Reagents & Conditions | Substrate Example | Time | Yield (%) | Key Advantages | Potential Limitations | Reference |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH or EtOH, RT, 1 atm | Cbz-Glycine | 2-16 h | >95 | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[1][3] Orthogonal to Boc and Fmoc groups.[4] | Incompatible with reducible groups (e.g., alkynes, alkenes, nitro groups).[1] Safety concerns with H₂ gas.[1] | [2][5] |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C, MeOH, RT or reflux | Cbz-Leucine | Varies | >90 | Avoids flammable H₂ gas, making it safer.[1] Can sometimes offer different selectivity.[1] | Can also reduce other functional groups.[1] Reaction times can be longer.[1] | [1][2] |
| Formic acid, 10% Pd/C, MeOH, RT | Various protected peptides | Minutes | 89-95 | Formic acid is a good solvent for many peptides.[6] | Requires removal of excess formic acid. | [5][6] | |
| Cyclohexene, 10% Pd/C | N/A | N/A | N/A | Convenient removal of other protecting groups like benzyl esters and ethers.[7] | N/A | [7] | |
| Acidolysis | 33% HBr in Acetic Acid, RT | Cbz-Phenylalanine | 20 min - 16 h | ~90 | Effective for substrates incompatible with hydrogenation.[1][3] Rapid deprotection.[3] | Harsh, corrosive conditions.[3] Can cleave other acid-labile groups like Boc.[1] | [1][2][3] |
| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Cbz-(Ala)₄ | 1-4 h | 70-90 | N/A | Not orthogonal to Boc and other acid-labile groups.[4] | [4] | |
| Lewis Acid-Mediated | AlCl₃, Hexafluoroisopropanol (HFIP), RT | N/A | 2-16 h | >90 | Mild and selective for Cbz over O- and N-benzyl groups.[8] Orthogonal to Fmoc and Benzyl (Bn) groups. | Requires anhydrous conditions. Not orthogonal to Boc.[4] | [4][8] |
| Nucleophilic Displacement | 2-Mercaptoethanol, K₃PO₄, DMA, 75 °C | N/A | 24 h | N/A | Superior for substrates with functionalities sensitive to hydrogenolysis or strong acids.[8] | Requires heating and specific reagents. | [3][8] |
Signaling Pathways and Experimental Workflows
To aid in the conceptual understanding of the deprotection processes and to provide a logical framework for method selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Homoserine Incorporation: A Comparative Guide to Enhancing Peptide Bioactivity
For researchers, scientists, and drug development professionals, optimizing peptide therapeutics is a constant challenge. The inherent susceptibility of peptides to enzymatic degradation often curtails their therapeutic potential. A promising strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as homoserine, into peptide sequences. This guide provides an objective comparison of the impact of homoserine incorporation on peptide bioactivity versus its natural counterpart, serine, supported by experimental data and detailed methodologies.
The substitution of serine with homoserine, which possesses an additional methylene group in its side chain, can significantly alter a peptide's physicochemical properties, conformational flexibility, and, consequently, its biological activity and stability.[1] This guide will delve into the quantitative and qualitative differences observed, providing a framework for the rational design of more robust and efficacious peptide-based drugs.
Comparative Analysis of Serine and Homoserine in Peptides
The choice between incorporating serine or homoserine into a peptide sequence is a critical decision in the design of therapeutic peptides. This decision can profoundly influence the resulting molecule's stability, conformation, and interaction with its biological target.
Physicochemical and Conformational Properties
Homoserine's extended and more flexible side chain, when compared to serine, can lead to altered hydrophilicity and conformational possibilities.[1] These subtle structural changes can have a significant impact on how the peptide folds and interacts with its receptor.[1]
| Property | Serine | Homoserine | Rationale and Remarks |
| Hydrophilicity | More hydrophilic | Slightly less hydrophilic | The additional methylene group in homoserine's side chain increases its hydrophobicity relative to serine.[1] |
| Conformational Flexibility | Standard side-chain flexibility | Increased side-chain flexibility | The longer side chain of homoserine can introduce greater conformational freedom, which may impact receptor binding.[1] |
| Secondary Structure Propensity | Can participate in various secondary structures | Can promote helical structures (observed with derivatives) | Studies with modified homoserine suggest a propensity to promote helical conformations.[1] |
Impact on Bioactivity and Stability: A Case Study with a GLP-1 Analog
While direct head-to-head comparative studies for a wide range of peptides are limited, a compelling example can be found in the development of glucagon-like peptide-1 (GLP-1) analogs. GLP-1 is a hormone with significant therapeutic potential for type 2 diabetes, but its native form is rapidly degraded by the enzyme dipeptidyl peptidase IV (DPP-IV), resulting in a short plasma half-life.[2]
A synthetic analog of GLP-1 was created where the alanine at position 8 was replaced with serine. This single substitution resulted in a dramatic increase in plasma stability. The [Ser8]GLP-1(7-36)amide showed no significant degradation after 9 hours of incubation in human or rat plasma, a stark contrast to the rapid degradation of the native peptide.[2] This enhanced stability is attributed to the fact that peptides with a serine at the second N-terminal position are not effectively recognized and cleaved by DPP-IV.[2]
| Peptide | Modification | Plasma Half-life (in vitro) | Key Finding |
| Native GLP-1(7-36)amide | Alanine at position 8 | ~20 minutes[2] | Rapidly degraded by DPP-IV. |
| [Ser8]GLP-1(7-36)amide | Serine at position 8 | > 9 hours[2] | Significantly enhanced stability due to resistance to DPP-IV cleavage. |
This case study underscores the profound impact that a subtle amino acid modification, such as replacing an amino acid with a structurally similar one like serine, can have on a peptide's therapeutic potential by drastically improving its pharmacokinetic profile. While this example uses a serine substitution, it provides a strong rationale for exploring other non-proteinogenic amino acids like homoserine for similar stability enhancements. The non-proteinogenic nature of homoserine, particularly the D-isomer, is expected to confer resistance to a broader range of proteases.[1]
Hypothetical Comparative Bioactivity Data
To illustrate the potential impact of homoserine substitution on various bioactivity parameters, the following table presents a hypothetical comparison. Researchers are encouraged to generate such data to comprehensively evaluate their peptide analogs.
| Parameter | Peptide A (with Serine) | Peptide B (with Homoserine) | Rationale for Potential Difference |
| Receptor Binding Affinity (Ki) | 10 nM | 15 nM | The altered conformation due to homoserine's flexible side chain might slightly decrease binding affinity. |
| In vitro Potency (IC50) | 50 nM | 75 nM | A decrease in binding affinity would likely correlate with a decrease in in vitro potency. |
| Enzymatic Stability (t1/2 in serum) | 30 minutes | > 4 hours | Homoserine, being a non-proteinogenic amino acid, is expected to be more resistant to degradation by serum proteases. |
| In vivo Efficacy (ED50) | 1 mg/kg | 0.5 mg/kg | The significantly longer half-life could lead to a lower effective dose in vivo, despite a potential slight decrease in raw potency. |
Experimental Protocols
To aid researchers in their comparative studies, detailed methodologies for key experiments are provided below.
Peptide Synthesis
Peptides containing serine or homoserine can be synthesized using standard solid-phase peptide synthesis (SPPS) with either Fmoc or Boc chemistry.
General Workflow for Solid-Phase Peptide Synthesis (SPPS):
Materials for Fmoc-SPPS:
-
Fmoc-protected amino acids (including Fmoc-Ser(tBu)-OH and Fmoc-Hse(Trt)-OH)
-
Rink Amide resin (or other suitable resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Reverse-phase HPLC for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the desired Fmoc-amino acid with a coupling reagent and base, and then add it to the resin to form the peptide bond.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Serum Stability Assay
This assay assesses the stability of peptides in the presence of serum proteases.
Workflow for Serum Stability Assay:
Materials:
-
Peptide stock solution
-
Human or animal serum
-
Incubator at 37°C
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
Centrifuge
-
HPLC or LC-MS system
Procedure:
-
Incubation: Incubate the peptide at a final concentration of 10-100 µM in serum at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic degradation by adding an equal volume of quenching solution.
-
Protein Precipitation: Allow the proteins to precipitate on ice for at least 10 minutes.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to determine the peptide's half-life.
Receptor Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity (Ki) of a peptide to its receptor.
Logical Flow of a Competitive Binding Assay:
Materials:
-
Cell membranes or purified receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Unlabeled test peptides (serine and homoserine analogs)
-
Assay buffer
-
Filtration apparatus or scintillation counter/plate reader
Procedure:
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test peptide.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the free labeled ligand, typically by rapid filtration through a filter mat that retains the receptor-ligand complexes.
-
Quantification: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the unlabeled test peptide.
-
IC50 Determination: Determine the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the labeled ligand (the IC50 value).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.
Conclusion
The incorporation of homoserine, particularly its D-isomer, presents a valuable strategy for enhancing the proteolytic stability of therapeutic peptides. While this modification may sometimes lead to a modest decrease in receptor binding affinity due to altered conformational flexibility, the substantial increase in in vivo half-life can result in a net improvement in overall therapeutic efficacy. The provided experimental protocols offer a robust framework for the systematic evaluation of homoserine-substituted peptide analogs, enabling researchers to make data-driven decisions in the design of next-generation peptide therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
References
Safety Operating Guide
Personal protective equipment for handling Carbobenzoxyhomoserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Carbobenzoxyhomoserine. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, particularly in its powdered form.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant nitrile gloves should be worn.[1] It is recommended to change gloves frequently, especially if they become contaminated. |
| Body Protection | A lab coat or a chemical-resistant apron should be worn over personal clothing to protect against spills.[1] |
| Respiratory Protection | When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is required to prevent inhalation of dust.[2] |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan and Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Experimental Workflow:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
